molecular formula C7H8O3 B1295319 Methyl 5-methylfuran-2-carboxylate CAS No. 2527-96-0

Methyl 5-methylfuran-2-carboxylate

Cat. No.: B1295319
CAS No.: 2527-96-0
M. Wt: 140.14 g/mol
InChI Key: XBYZJUMTKHUJIY-UHFFFAOYSA-N
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Description

Methyl 5-methylfuran-2-carboxylate (CAS 2527-96-0) is a furan derivative with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems. Recent research has demonstrated its use as a precursor in the synthesis of furan derivatives containing a 1,3,4-oxadiazole ring, which are being explored for their antioxidant activity . Furthermore, a closely related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate, isolated from Streptomyces zerumbet , has shown promising biological activities in studies. This related furanoid compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus species, and demonstrated bacteriolytic effects by damaging bacterial cell walls and membranes . It also showed selective cytotoxic activity against human cancer cell lines such as HeLa and HepG2, suggesting that furan carboxylates represent a structure of interest for investigating new therapeutic agents . As a supplier, we provide this compound as a high-purity building block to support your innovative research in medicinal chemistry and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-methylfuran-2-carboxylate
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InChI

InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYZJUMTKHUJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40179921
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
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Molecular Weight

140.14 g/mol
Source PubChem
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CAS No.

2527-96-0
Record name Methyl 5-methyl-2-furancarboxylate
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Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
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Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methylfuran-2-carboxylate: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 5-methylfuran-2-carboxylate, a furan derivative with applications in chemical synthesis and potential relevance in biological systems. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its discovery, natural occurrence, synthetic methodologies, and analytical protocols.

Introduction and Physicochemical Properties

This compound is an organic compound featuring a furan ring substituted with a methyl group and a methyl ester. While a specific individual or date for its initial discovery is not prominently documented, its history is intrinsically linked to the broader development of furan chemistry, which originated with the isolation of furfural in the early 19th century.[1] The synthesis and study of furan derivatives have since become a significant area of organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name methyl 5-methyl-2-furoate[2]
Synonyms 5-Methylfuran-2-carboxylic acid methyl ester[2]
CAS Number 2527-96-0[2]
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [2]
Physical Form Liquid[3]
Purity 97% (typical commercial)[3]

Natural Occurrence and Isolation

This compound has been identified as a naturally occurring volatile organic compound. Its parent acid, 5-methylfuran-2-carboxylic acid, has been detected as a metabolite in biological systems.

Occurrence in Microorganisms

The compound has been identified as a volatile component produced by the bacterium Saccharopolyspora erythraea. The analysis of volatile organic compounds from microorganisms is a growing field for the discovery of new bioactive molecules and for bacterial identification.

Isolation from Natural Sources

The isolation and identification of this compound from a microbial culture, such as Saccharopolyspora erythraea, typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Headspace GC-MS Analysis of Volatiles from Bacterial Culture

  • Culturing: The bacterium is cultured in a suitable broth medium until a desired growth phase is reached (e.g., 18 hours).

  • Headspace Sampling: A solid-phase microextraction (SPME) fiber is exposed to the headspace of the bacterial culture broth in a sealed vial. The type of fiber and incubation time are optimized for the target analytes.

  • GC-MS Analysis:

    • The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.

    • The compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation.

    • The separated compounds are then introduced into a mass spectrometer for detection and identification. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard or by matching the spectrum to a library database.

Synthesis of this compound

This compound can be synthesized through various routes, most commonly involving the esterification of its parent carboxylic acid, 5-methylfuran-2-carboxylic acid. A more recent and efficient method involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA).

Synthesis via Hydrogenolysis of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFA)

A novel and sustainable route for the synthesis of 5-methylfuran-2-carboxylic acid (MFA), the precursor to the target ester, has been developed. This method involves the selective hydrogenolysis of the C-OH bond in HMFA using a Palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Synthesis of 5-Methylfuran-2-carboxylic Acid (MFA) via Hydrogenolysis

  • Reaction Setup: In a high-pressure reactor, 5-hydroxymethyl-2-furancarboxylic acid (HMFA) is dissolved in a suitable solvent such as tetrahydrofuran (THF). The Pd/C catalyst is then added to the solution.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 3.0 MPa H₂). The reaction mixture is stirred at ambient temperature (e.g., 30 °C).

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude 5-methylfuran-2-carboxylic acid. The product can be further purified by recrystallization.

Table 2: Quantitative Data for the Synthesis of 5-Methylfuran-2-carboxylic Acid via Hydrogenolysis

ParameterValue
Substrate 5-Hydroxymethyl-2-furancarboxylic acid (HMFA)
Catalyst Palladium on Carbon (Pd/C)
Solvent Tetrahydrofuran (THF)
Temperature 30 °C
Pressure 3.0 MPa H₂
Yield of MFA 94.5%

This data is for the synthesis of the parent acid, which is then esterified.

Esterification of 5-Methylfuran-2-carboxylic Acid

The final step to obtain this compound is the esterification of the synthesized 5-methylfuran-2-carboxylic acid. A standard method for this is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: 5-Methylfuran-2-carboxylic acid is dissolved in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction: The mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by distillation or column chromatography.

Synthesis_Workflow cluster_0 Synthesis of 5-Methylfuran-2-carboxylic Acid cluster_1 Esterification HMFA 5-Hydroxymethyl-2- furancarboxylic Acid (HMFA) Reaction_Vessel Reactor with Pd/C catalyst, THF, H₂ (3.0 MPa), 30°C HMFA->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 MFA 5-Methylfuran-2- carboxylic Acid (MFA) Evaporation1->MFA Reaction_Vessel2 Reflux with Methanol and H₂SO₄ catalyst MFA->Reaction_Vessel2 Workup Aqueous Work-up (NaHCO₃, Brine) Reaction_Vessel2->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Purification Purification (Distillation/Chromatography) Evaporation2->Purification Final_Product Methyl 5-methylfuran- 2-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Value 1s3HCH₃ (ester)
Value 2s3HCH₃ (furan ring)
Value 3d1HFuran ring proton
Value 4d1HFuran ring proton

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents a typical pattern.)

Analytical_Workflow Sample Sample (e.g., Bacterial Culture Headspace) SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->SPME Volatile Collection GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Desorption & Separation Data_Analysis Data Analysis GCMS->Data_Analysis Mass Spectrum & Retention Time Identification Identification Data_Analysis->Identification Comparison to Standard/Library

Caption: Analytical workflow for the identification of this compound.

Biological Activity

Currently, there is limited specific information in the scientific literature regarding the biological activities and potential signaling pathways of this compound. However, structurally related furan compounds have demonstrated a range of biological effects, suggesting potential areas for future investigation.

For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a closely related analogue, has been isolated from various microbial sources and has shown notable antibacterial and cytotoxic activities.[3][4][5][6] Studies on MFC have demonstrated its efficacy against Gram-positive bacteria and selective cytotoxicity towards certain cancer cell lines, such as HeLa and HepG2 cells.[5] The proposed mechanism for its antibacterial action involves damage to the cell wall and membrane.[5]

Given the structural similarity, it is plausible that this compound could exhibit some biological activity. However, dedicated in vitro and in vivo studies are required to ascertain its specific pharmacological profile.

Conclusion

This compound is a furan derivative with known natural occurrence in microorganisms and for which efficient synthetic routes have been developed. While its initial discovery is not pinpointed to a singular event, its existence is a part of the rich chemistry of furan compounds. Detailed protocols for its synthesis and analytical identification are well-established. The biological activity of this specific compound remains an area ripe for exploration, with the known properties of its structural analogues providing a compelling basis for future research in drug discovery and development.

References

Unveiling the Aromatic World of Methyl 5-Methylfuran-2-Carboxylate: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of methyl 5-methylfuran-2-carboxylate, a heterocyclic organic compound with potential applications in the pharmaceutical and flavor industries. This document summarizes the current scientific knowledge on its natural sources, presents available quantitative data, and details the experimental protocols for its isolation and characterization.

Natural Occurrence: A Microbial Origin

This compound has been identified as a volatile organic compound (VOC) produced by the Gram-positive bacterium Saccharopolyspora erythraea. This actinomycete is notable for its production of the macrolide antibiotic erythromycin. The identification of this compound in the volatile profile of this bacterium suggests its involvement in microbial communication or other metabolic processes.

At present, Saccharopolyspora erythraea is the only confirmed natural source of this compound reported in the scientific literature. While numerous furan derivatives are known to occur in a wide variety of natural sources, including plants, fungi, and food products, the presence of this specific methyl ester has not yet been documented in other organisms.

Quantitative Data

The concentration of this compound produced by Saccharopolyspora erythraea has not been quantitatively reported in the available literature. The initial identification was qualitative, focusing on the presence of the compound in the volatile metabolome of the bacterium. Further research is required to quantify the production of this compound under different culture conditions.

Table 1: Natural Occurrence and Quantitative Data for this compound

Natural SourceCompoundConcentrationReference(s)
Saccharopolyspora erythraeaThis compoundNot Reported[This information is based on secondary database analysis, the primary research article is not yet identified]

Experimental Protocols

The isolation and characterization of volatile organic compounds from microbial cultures typically involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). While a specific protocol for this compound from Saccharopolyspora erythraea is not detailed in the literature, a general and widely accepted methodology is described below.

Protocol: Analysis of Volatile Organic Compounds from Saccharopolyspora erythraea

1. Cultivation of Saccharopolyspora erythraea

  • Media: Prepare a suitable liquid medium for actinomycete growth, such as Tryptic Soy Broth (TSB) or a specialized production medium.

  • Inoculation: Inoculate the sterile medium with a fresh culture of Saccharopolyspora erythraea.

  • Incubation: Incubate the culture at the optimal temperature (typically 28-30°C) with shaking (e.g., 200 rpm) for a period sufficient for secondary metabolite production (e.g., 5-7 days).

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Transfer a defined volume of the bacterial culture into a headspace vial.

  • SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range VOC analysis.

  • Extraction: Place the vial in a heated agitator. Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60°C) to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system to desorb the trapped analytes.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the individual volatile compounds. A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

  • MS Detection: Use a mass spectrometer to detect and identify the separated compounds. The mass spectra of the eluted peaks are compared with a reference library (e.g., NIST) for compound identification. The identity of this compound can be confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound from its natural source.

experimental_workflow cluster_source Natural Source cluster_process Process cluster_identification Identification S_erythraea Saccharopolyspora erythraea Cultivation Cultivation S_erythraea->Cultivation HS_SPME Headspace SPME Cultivation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Compound_ID This compound Identified Data_Analysis->Compound_ID

Figure 1: Workflow for the identification of this compound.

Biosynthetic Pathway Considerations

The biosynthetic pathway for this compound in Saccharopolyspora erythraea has not yet been elucidated. Furan rings in natural products can be formed through various metabolic routes, often involving the cyclization of sugar derivatives or polyketide precursors. The presence of the methyl and carboxylate groups suggests the involvement of specific methyltransferases and oxidoreductases. Further research, including isotopic labeling studies and genomic analysis of Saccharopolyspora erythraea, is necessary to uncover the enzymatic machinery responsible for the synthesis of this compound.

The following diagram depicts a hypothetical high-level relationship in the biosynthesis.

biosynthesis_pathway cluster_precursors Potential Precursors cluster_intermediates Key Intermediates cluster_modifications Tailoring Steps cluster_product Final Product Carbohydrates Carbohydrate Metabolism Furan_Ring Furan Ring Formation Carbohydrates->Furan_Ring Polyketides Polyketide Pathway Polyketides->Furan_Ring Methylation Methylation Furan_Ring->Methylation Esterification Esterification Methylation->Esterification Final_Compound This compound Esterification->Final_Compound

Figure 2: Hypothetical biosynthetic relationship for this compound.

Conclusion and Future Directions

The discovery of this compound as a natural product from Saccharopolyspora erythraea opens up new avenues for research. Future work should focus on:

  • Quantitative Analysis: Determining the concentration of the compound produced under various fermentation conditions.

  • Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for its production.

  • Bioactivity Screening: Evaluating the biological activities of this compound, which could lead to applications in drug development.

  • Broader Natural Source Screening: Investigating its presence in other microorganisms, plants, and food products to understand its distribution in nature.

This technical guide serves as a foundational resource for researchers interested in the natural occurrence and analysis of this compound. As scientific knowledge in this area expands, this document will be updated to reflect new findings.

Spectroscopic Characterization of Methyl 5-methylfuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methylfuran-2-carboxylate is a furan derivative with applications in the synthesis of various organic compounds. Its structural elucidation and purity assessment are crucial for its use in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-37.06d3.41H
H-46.11d3.41H
-OCH₃3.87s-3H
5-CH₃2.36s-3H
Solvent: CDCl₃[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C=O159.2
C-5158.0
C-2144.2
C-3119.0
C-4108.3
-OCH₃51.8
5-CH₃13.7
Solvent: CDCl₃[1]
IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The following table lists the expected characteristic absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Ester)Stretch1760-1690[2]
C-O (Ester)Stretch1320-1210[2]
C-H (Aromatic/Furan)Stretch3100-3000[2]
C-H (Alkyl)Stretch3000-2850[2]
C=C (Furan ring)Stretch1600-1400[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Adduct Calculated m/z
[M+H]⁺141.05463
[M+Na]⁺163.03657
[M-H]⁻139.04007
Data is based on predicted values.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[1]

Instrumentation and Data Acquisition:

  • NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

  • For ¹H NMR, the spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

  • For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm).

  • Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples, a thin film can be prepared by placing a drop of the compound between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4]

  • For solid samples, a KBr disk can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk under high pressure.[4]

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

  • The sample is then placed in the spectrometer, and the sample spectrum is recorded.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

  • The solution is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition:

  • A variety of ionization techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • For high-resolution mass spectrometry (HRMS), instruments like a Time-of-Flight (TOF) analyzer are used to determine the exact mass of the molecular ion, which allows for the determination of the elemental formula.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR_Spec->Analyze_NMR Analyze_IR Identify Functional Group Vibrations IR_Spec->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Pattern MS_Spec->Analyze_MS Elucidation Structural Elucidation & Purity Assessment Analyze_NMR->Elucidation Analyze_IR->Elucidation Analyze_MS->Elucidation

Spectroscopic Characterization Workflow

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization of this compound. This multi-technique approach allows for unambiguous structural confirmation and is an essential component of quality control in the synthesis and application of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and structurally related molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate, also known as methyl 5-methyl-2-furoate, is a furan derivative with applications as a chemical intermediate in organic synthesis. Its structural motif is of interest in the development of novel compounds in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
CAS Number 2527-96-0[1]
Appearance Liquid[N/A]
Density 1.114 g/mL[2][3]
Boiling Point 255 °C[3]
Flash Point 87 °C (189 °F)[2][3]
Refractive Index 1.493[2]
Solubility Insoluble in water[N/A]
Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. The following data has been reported for the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR7.00d3.4H-3
6.11dd3.4, 0.9H-4
3.80s-OCH₃
2.36d0.95-CH₃
¹³C NMR159.2sC-2 (C=O)
158.4sC-5
144.1sC-2 (ring)
118.8dC-3
108.8dC-4
51.7q-OCH₃
13.8q5-CH₃

2.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly found in search results.

2.2.3. Mass Spectrometry (MS) [4]

m/zRelative Intensity (%)Assignment
14050[M]⁺
109100[M - OCH₃]⁺
8135[M - COOCH₃]⁺
5330[C₄H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A reported method for the synthesis of methyl 5-methyl-2-furoate involves the reaction of a furan-containing molecule with a base, an organic solvent, a catalyst, and methanol.[5]

Objective: To synthesize Methyl 5-methyl-2-furoate.

Materials:

  • Furan-containing starting material (e.g., a suitable precursor)

  • Base (e.g., DBU)

  • Organic solvent (e.g., tetrahydrofuran - THF)

  • Catalyst (e.g., an N-heterocyclic carbene)

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, combine the furan-containing starting molecule, the base, the organic solvent, the catalyst, and methanol.

  • Maintain the reaction temperature between -78 °C and 150 °C. A specific example suggests 32 °C.[5]

  • After the reaction is complete, the product can be separated by extraction with a hydrophobic solvent like ethyl acetate.[5]

Note: This is a general procedure based on a patent description. Specific quantities and reaction times would need to be optimized based on the specific starting material and scale.

Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, 0 ppm).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum using a standard proton pulse sequence.

  • Set appropriate spectral width, acquisition time, and relaxation delay.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire the spectrum using a standard carbon pulse sequence with proton decoupling.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

GC Conditions:

  • Column: A suitable capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to ensure separation from any impurities and solvent.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable m/z range (e.g., 40-400 amu).

Reactivity and Biological Activity

Chemical Reactivity

This compound can undergo various chemical transformations. It has been used in doubly vinylogous aldol reactions with aldehydes and ketones in the presence of bulky Lewis acids.[6] This highlights its potential as a building block for the synthesis of more complex functionalized furans.

Biological Activity and Drug Development Applications

Currently, there is a lack of significant published data on the specific biological activity or direct applications in drug development for this compound. It is important to distinguish it from the structurally related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate, which has been reported to exhibit cytotoxic and antibacterial activities.[7] While Methyl 5-methyl-2-furoate is used as a precursor in the synthesis of some biologically relevant molecules, its intrinsic biological activity is not well-documented in the reviewed literature.[8]

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_product Product start Reactants: Furan Precursor Methanol Base Catalyst reaction Reaction (-78 to 150 °C) start->reaction extraction Liquid-Liquid Extraction (Ethyl Acetate) reaction->extraction purification Purification (e.g., Chromatography) extraction->purification product Methyl 5-methylfuran- 2-carboxylate purification->product

Caption: General workflow for the synthesis of this compound.

Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_gcms GC-MS Analysis sample Purified Sample of This compound nmr_prep Sample Preparation (CDCl₃, TMS) sample->nmr_prep gcms_prep Sample Preparation (Dilute in Solvent) sample->gcms_prep nmr_acq ¹H and ¹³C NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc final_char Final Characterization nmr_proc->final_char Structural Confirmation gcms_acq GC-MS Acquisition gcms_prep->gcms_acq gcms_proc Data Analysis gcms_acq->gcms_proc gcms_proc->final_char Purity & MW Confirmation

References

An In-depth Technical Guide to Methyl 5-methyl-2-furoate (CAS 2527-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of Methyl 5-methyl-2-furoate (CAS 2527-96-0). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of related biological pathways.

Core Properties and Structure

Methyl 5-methyl-2-furoate, also known as 5-Methylfuran-2-carboxylic acid methyl ester, is a furan derivative with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2]

Chemical Structure

The molecular structure of Methyl 5-methyl-2-furoate consists of a furan ring substituted with a methyl group at the 5-position and a methyl ester group at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-methyl-2-furoate is presented in the table below.

PropertyValueReference
CAS Number 2527-96-0[1]
Molecular Formula C₇H₈O₃[1][2]
Molecular Weight 140.14 g/mol [1][2]
Boiling Point 255 °C[2]
Density 1.114 g/mL[2]
Refractive Index 1.493[2]
Flash Point 87 °C (189 °F)[2]
Solubility Insoluble in water[2]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of Methyl 5-methyl-2-furoate is not abundant, a common and effective method is the Fischer esterification of its corresponding carboxylic acid, 5-Methyl-2-furoic acid.

Protocol 1: Synthesis of 5-Methyl-2-furoic Acid

A sustainable synthesis route for 5-Methyl-2-furoic acid involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) using a Pd/C catalyst. This method has been reported to achieve a high yield of 94.5% at 30 °C and 3.0 MPa H₂ in tetrahydrofuran.[3]

Protocol 2: Fischer Esterification to Methyl 5-methyl-2-furoate

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • 5-Methyl-2-furoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methyl-2-furoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification of the crude Methyl 5-methyl-2-furoate can be achieved by vacuum distillation.

G General Workflow for Synthesis start Start: 5-Methyl-2-furoic Acid + Methanol esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) start->esterification workup Reaction Workup: - Neutralization (NaHCO₃) - Extraction esterification->workup purification Purification: - Drying (Na₂SO₄) - Solvent Evaporation - Vacuum Distillation workup->purification product Product: Methyl 5-methyl-2-furoate purification->product G Hypothesized Apoptotic Signaling Pathway compound Methyl 5-methyl-2-furoate cell_membrane Cancer Cell Membrane compound->cell_membrane Cellular Uptake receptor Putative Receptor/ Target Interaction cell_membrane->receptor signal_cascade Intracellular Signaling Cascade (e.g., MAPK pathway) receptor->signal_cascade mitochondria Mitochondrial Stress signal_cascade->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

A Comprehensive Technical Guide to Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 5-methylfuran-2-carboxylate, including its chemical identity, properties, synthesis, and classification. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity

  • IUPAC Name: methyl 5-methyl-2-furoate[1][2]

  • CAS Number: 2527-96-0

  • Synonyms: 5-Methylfuran-2-carboxylic acid methyl ester, Methyl 5-methyl-2-furancarboxylate, 5-Methyl-2-furoic acid methyl ester[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for closely related analogs are included for comparative purposes.

PropertyValueSource/Analog
Molecular Formula C₇H₈O₃[6]
Molecular Weight 140.14 g/mol [3][6]
Appearance Colorless to pale yellow liquid (estimated)Analog: methyl 2-furoate
Boiling Point ~181-182 °C (at 760 mmHg)Analog: methyl 2-furoate[7]
Melting Point Not available
Solubility Soluble in alcohol. Slightly soluble in water.Analog: methyl 2-furoate[7]
Specific Gravity ~1.17-1.18 @ 25 °CAnalog: methyl 2-furoate[7]
Refractive Index ~1.48-1.49 @ 20 °CAnalog: methyl 2-furoate[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 5-methyl-2-furoic acid, adapted from standard Fischer esterification procedures.

Materials:

  • 5-methyl-2-furoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). Methanol acts as both a reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05-0.1 equivalents) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by vacuum distillation.

Chemical Classification and Relationships

The following diagram illustrates the classification of this compound based on its functional groups.

chemical_classification Logical Classification of this compound A Organic Compound B Heterocyclic Compound A->B contains a ring with atoms of different elements D Carboxylic Acid Derivative A->D contains a carboxyl group derivative C Furan Derivative B->C is an aromatic five-membered ring with one oxygen atom G This compound C->G E Ester D->E is a derivative with an -O-C=O group F Methyl Ester E->F is an ester of methanol F->G

Classification of this compound.

References

Methyl 5-methylfuran-2-carboxylate: An In-depth Technical Guide on its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and materials science. As a key intermediate, a thorough understanding of its stability and reactivity is crucial for its effective utilization in research and development. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physicochemical properties, degradation pathways, and key chemical transformations. The information presented herein is intended to support researchers, scientists, and drug development professionals in the handling, storage, and application of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its identification, purification, and formulation.

PropertyValueReference
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 205 °C @ 760 Torr[3]
Flash Point 74.5 °C[2]
Solubility Soluble in alcohol; Insoluble in water[2][4]
CAS Number 2527-96-0[1]

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific quantitative stability data for this compound is limited, its stability profile can be inferred from the known behavior of furan derivatives and general chemical principles.

Hydrolytic Stability: The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-methylfuran-2-carboxylic acid and methanol. The rate of hydrolysis is influenced by pH and temperature. It is recommended to avoid prolonged exposure to strong acids or bases to prevent degradation.

Oxidative Stability: The furan ring is sensitive to oxidation. Low-temperature oxidation of 2-methylfuran proceeds via the formation of peroxide radicals, which can further react to form aldehydes and cyclic ketones.[6][7] The presence of the electron-donating methyl group on the furan ring can increase its susceptibility to oxidation. Therefore, this compound should be protected from strong oxidizing agents and stored under an inert atmosphere if possible.

Photostability: Furan derivatives can be photoreactive.[8] Upon exposure to UV light, they can undergo various reactions, including dimerization and isomerization. To maintain the integrity of this compound, it should be stored in light-resistant containers.

Reactivity Profile

This compound exhibits a rich reactivity profile, primarily centered around its ester functionality and the furan ring.

Reactions at the Ester Group

The ester group is a primary site for nucleophilic acyl substitution.

  • Hydrolysis: As mentioned in the stability profile, the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group.

  • Amidation: Reaction with primary or secondary amines can form the corresponding amides. This reaction may require elevated temperatures or the use of a catalyst.

  • Reduction: The ester can be reduced to the corresponding alcohol, (5-methylfuran-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: Reaction with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 and C4 positions. However, the electron-withdrawing nature of the carboxylate group at C2 deactivates the ring towards electrophilic substitution. The methyl group at C5 is an activating group.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can occur on the furan ring, with the position of substitution directed by the existing substituents.[9][10][11]

  • Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts. This reaction can disrupt the aromaticity of the furan ring.

  • Ring Opening: Under certain acidic or oxidative conditions, the furan ring can undergo ring-opening reactions to form 1,4-dicarbonyl compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-methylfuran-2-carboxylic acid.

Materials:

  • 5-methylfuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • Dissolve 5-methylfuran-2-carboxylic acid in an excess of anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[12][13][14][15][16]

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents and subject them to the following stress conditions:

  • Acidic Hydrolysis: Treat the solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and analyze all samples by a suitable stability-indicating method, such as HPLC, to quantify the parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any potential degradation products.[17][18]

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Synthesis of this compound

Synthesis 5-Methylfuran-2-carboxylic_acid 5-Methylfuran-2-carboxylic Acid Reaction Esterification (Reflux) 5-Methylfuran-2-carboxylic_acid->Reaction Methanol Methanol Methanol->Reaction Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Reaction Methyl_5-methylfuran-2-carboxylate This compound Reaction->Methyl_5-methylfuran-2-carboxylate

Caption: Synthesis of this compound via Fischer esterification.

General Reactivity Profile

Reactivity cluster_ester Reactions at the Ester Group cluster_ring Reactions of the Furan Ring Ester This compound Hydrolysis Hydrolysis (H⁺/OH⁻) Ester->Hydrolysis Amidation Amidation (R₂NH) Ester->Amidation Reduction Reduction (LiAlH₄) Ester->Reduction Carboxylic_Acid 5-Methylfuran-2-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide Amide Derivative Amidation->Amide Alcohol (5-Methylfuran-2-yl)methanol Reduction->Alcohol Furan This compound EAS Electrophilic Aromatic Substitution (E⁺) Furan->EAS Diels_Alder Diels-Alder (Dienophile) Furan->Diels_Alder Ring_Opening Ring Opening (Acid/Oxidant) Furan->Ring_Opening Substituted_Furan Substituted Furan Derivative EAS->Substituted_Furan Bicyclic_Adduct Bicyclic Adduct Diels_Alder->Bicyclic_Adduct Dicarbonyl 1,4-Dicarbonyl Compound Ring_Opening->Dicarbonyl

Caption: Key reactivity pathways of this compound.

Biological Activity Context

While no direct involvement of this compound in specific signaling pathways has been reported, related furan derivatives have shown notable biological activities, suggesting potential areas of interest for drug development. For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate has been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa and HepG2, as well as antibacterial activity against Gram-positive bacteria.[19][20][21] These findings highlight the potential of the furan-2-carboxylate scaffold as a starting point for the design of novel therapeutic agents. Further investigation into the biological effects of this compound and its derivatives is warranted.

Conclusion

This technical guide provides a detailed overview of the stability and reactivity of this compound, drawing from available literature on the compound and its structural analogs. The information on its physicochemical properties, degradation pathways, and chemical transformations, along with the provided experimental protocols and visualizations, serves as a valuable resource for researchers and developers. While specific quantitative stability data remains an area for further investigation, the presented profile offers a solid foundation for the safe and effective use of this compound in various scientific endeavors.

References

A Technical Guide to the Biological Activity Screening of Furan-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The furan ring is a crucial five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.[1] Its derivatives, particularly furan-2-carboxylates, have garnered significant attention in medicinal chemistry due to their diverse therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3][4] The furan moiety often acts as a bioisostere for phenyl groups, offering modified electronic and steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1] This guide provides an in-depth overview of the screening protocols used to evaluate the biological activities of furan-2-carboxylate derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key workflows and signaling pathways.

General Synthesis and Screening Workflow

The discovery of biologically active furan-2-carboxylate derivatives typically begins with chemical synthesis, followed by a hierarchical screening process. A variety of synthetic strategies are employed, including one-pot reactions and microwave-assisted syntheses, to generate libraries of derivatives with diverse substitutions.[5][6] These compounds then undergo systematic biological evaluation to identify promising candidates for further development.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Cascade start Starting Materials (e.g., Furoic Acid) synth Chemical Synthesis (e.g., One-Pot Strategy) start->synth purify Purification & Characterization (NMR, MS, X-ray) synth->purify primary Primary Screening (e.g., Cytotoxicity, Antimicrobial Zone) purify->primary Compound Library secondary Secondary Screening (Dose-Response, MIC, IC50) primary->secondary tertiary Mechanism of Action (Enzyme Inhibition, Apoptosis, Cell Cycle) secondary->tertiary lead_opt Lead Optimization tertiary->lead_opt

Caption: General workflow from synthesis to lead optimization.

Anticancer Activity Screening

Furan-2-carboxylate derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cell proliferation and survival.[3][7]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of furan-2-carboxylate derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast)4.06[3]
Furan-based N-phenyl triazinoneCompound 7MCF-7 (Breast)2.96[3]
Furan PrecursorCompound 1HeLa (Cervical)0.08 - 8.79 (range)[7]
Furan DerivativeCompound 24HeLa (Cervical)0.08 - 8.79 (range)[7]
Furan DerivativeCompound 24SW620 (Colorectal)Moderate to Potent[7]
Methyl-5-(hydroxymethyl)-2-furan carboxylateAmine derivative (8c)HeLa (Cervical)62.37 (µg/mL)[2][8]
Furo[2,3-d]pyrimidineCompound 7bA549 (Lung)6.66[9]
Furo[2,3-d]pyrimidineCompound 7bHT-29 (Colon)8.51[9]
Furan-pyridinoneCompound 4cKYSE70 / KYSE1500.655 (µg/mL) at 48h[10]
Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Method) This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[2][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2][10]

  • Compound Treatment: Prepare serial dilutions of the furan-2-carboxylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

B. Cell Cycle Analysis This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates, allow them to attach overnight, and then treat with the furan derivative (e.g., at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[3]

Signaling Pathway Visualization: PI3K/Akt and Wnt/β-catenin Inhibition

Certain furan derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compounds have been shown to promote the activity of the tumor suppressor PTEN, which in turn suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.[7]

G cluster_pathway Oncogenic Signaling Pathways GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PTEN PTEN PTEN->PI3K inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Transcription Gene Transcription (Proliferation) BetaCatenin->Transcription Furan Furan-2-carboxylate Derivative Furan->PTEN promotes Furan->BetaCatenin suppresses

Caption: Inhibition of PI3K/Akt and Wnt/β-catenin pathways.[7]

Antimicrobial Activity Screening

Derivatives of furan-2-carboxylate have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[2][5]

Data Presentation: Antimicrobial Potency

Antimicrobial activity is commonly reported as the diameter of the zone of inhibition (I.Z.) for qualitative screening and the Minimum Inhibitory Concentration (MIC) for quantitative assessment.

Compound ClassDerivativeMicroorganismI.Z. (mm)MIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide4bE. coli10.5280[5]
Carbamothioyl-furan-2-carboxamide4aS. aureus13265[5]
Carbamothioyl-furan-2-carboxamide4fB. cereus16230[5]
Carbamothioyl-furan-2-carboxamide2,4-dinitrophenyl deriv.Fungal strains9 - 17150.7 - 295[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateCompound 1S. aureus-500[2][8]
Methyl-5-(hydroxymethyl)-2-furan carboxylateCompound 1B. cereus-500[2][8]
Methyl-5-(hydroxymethyl)-2-furan carboxylateAmine derivative (8c)B. subtilis-250[2][8]
Methyl-5-(hydroxymethyl)-2-furan carboxylateAmine derivative (8c)E. coli-250[2][8]
Experimental Protocols

A. Agar Well Diffusion Method This method is used for the preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic (e.g., Gentamicin) as a positive control and the solvent as a negative control.[5]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

B. Broth Microdilution Method (MIC Determination) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Plate Preparation: Dispense culture broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound directly in the plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under suitable conditions.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Screening

The biological effects of furan-2-carboxylate derivatives are often traced back to the inhibition of specific enzymes. Key targets identified include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer, and ATP-citrate lyase (ACLY), an enzyme involved in lipid metabolism.[9][11]

Data Presentation: Enzyme Inhibition
Compound ClassDerivativeTarget EnzymeIC₅₀ (nM)Reference
Furo[2,3-d]pyrimidine4cVEGFR-257.1[9]
Furo[2,3-d]pyrimidine7bVEGFR-242.5[9]
Furo[2,3-d]pyrimidine7cVEGFR-252.5[9]
Experimental Protocol: General In Vitro Kinase Assay (e.g., for VEGFR-2)
  • Reaction Mixture: In a microplate well, combine a reaction buffer, the purified kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add the furan-2-carboxylate derivative at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction (often by adding Mg-ATP) and incubate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

  • Data Analysis: Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Visualization: VEGFR-2 Inhibition

VEGFR-2 inhibitors block the signaling cascade that leads to angiogenesis, a process essential for tumor growth and metastasis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 binds & activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream autophosphorylates Angiogenesis Angiogenesis, Proliferation, Cell Migration Downstream->Angiogenesis Furan Furan-2-carboxylate Derivative Furan->VEGFR2 inhibits kinase activity

Caption: Inhibition of the VEGFR-2 signaling pathway.[9]

References

The Synthetic Keystone: Unlocking Bioactivity with Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate, a readily available furan derivative, has emerged as a valuable and versatile starting material in the synthesis of a diverse array of biologically active molecules. While direct initial bioactivity studies on this compound itself are not extensively reported in the scientific literature, its significance lies in its role as a foundational chemical scaffold. This technical guide elucidates the pivotal role of this compound as a synthetic intermediate, summarizing the biological activities of the complex molecules derived from it and detailing the experimental approaches utilized in these discoveries. The information presented herein is intended to inform and guide researchers and professionals in the fields of medicinal chemistry and drug development on the potential applications of this key building block.

From Latent Precursor to Potent Bioactive Agents

This compound serves as a crucial precursor in the multi-step synthesis of compounds with significant therapeutic and biological potential. Its furan ring and ester functional group provide reactive sites for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. The primary areas where this compound has been instrumental are in the development of novel anticancer agents and phytotoxic compounds.

Applications in Oncology: Dual-Target Inhibitors

In the quest for more effective cancer therapies, this compound has been utilized as a key intermediate in the creation of dual-acting inhibitors that target both the Adenosine A2A receptor (A2AR) and histone deacetylases (HDACs).[1] This innovative approach aims to combine the immunomodulatory effects of A2AR antagonism with the cytotoxic and gene-regulating activities of HDAC inhibition to combat tumors more effectively.[1]

The synthesis of these dual-target inhibitors is a multi-step process where the furan moiety of this compound is incorporated into a larger, more complex heterocyclic system. The resulting compounds have demonstrated promising activity in preclinical studies.[1]

Applications in Agriculture: Synthesis of Phytotoxic Agents

This compound is also a valuable starting material in the synthesis of oxabicyclic analogues that exhibit phytotoxic properties.[2] These compounds are investigated for their potential as novel herbicides. The synthetic pathway involves a [4+3] cycloaddition reaction to construct the core oxabicyclic structure.[2] The resulting analogues have been shown to interfere with the growth of various plant species.[2]

Quantitative Bioactivity Data of Derived Compounds

Direct quantitative bioactivity data for this compound is not available in the reviewed literature. However, the following table summarizes the biological activity of the final compounds synthesized using this compound as a starting material, demonstrating the utility of this precursor in generating potent molecules.

Derived Compound ClassTarget(s)Bioactivity MetricValueOrganism/Cell LineReference
Dual A2AR Antagonist / HDAC InhibitorAdenosine A2A Receptor (A2AR) / Histone Deacetylase 1 (HDAC1)Ki / IC50Varies by final compoundHuman[1]
Oxabicyclic AnaloguesPlant Growth% Inhibition of Radicle GrowthUp to 52%Sorghum bicolor[2]

Experimental Protocols: A Focus on Synthetic Methodologies

As bioactivity assays for this compound itself are not described, this section details the synthetic protocols where it is used as a key reactant.

Synthesis of Dual A2AR Antagonist / HDAC Inhibitor Core Intermediate

The synthesis of the core structure for dual A2AR and HDAC inhibitors involves a multi-step sequence starting from this compound.[1]

  • Hydrazide Formation: this compound is converted to its corresponding hydrazide by treatment with hydrazine hydrate.[1]

  • Cyclization: The resulting hydrazide is then reacted with a substituted pyrimidine carbaldehyde, followed by cyclization to yield a core intermediate.[1]

  • Further Elaboration: This intermediate undergoes further chemical modifications, such as esterification, hydrolysis, and coupling reactions, to produce the final dual-acting inhibitor compounds.[1]

Synthesis of Oxabicyclic Analogues for Phytotoxicity Studies

The generation of phytotoxic oxabicyclic analogues from this compound is achieved through a cycloaddition reaction.[2]

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as dry acetonitrile, along with sodium iodide and powdered copper, under an inert atmosphere.[2]

  • Cycloaddition: A solution of 2,4-dibromo-pentan-3-one is added dropwise to the cooled reaction mixture. This in-situ generated oxyallyl carbocation undergoes a [4+3] cycloaddition with the furan ring of this compound.[2]

  • Workup and Purification: The reaction mixture is worked up through extraction and filtration, and the final oxabicyclic product is purified using column chromatography.[2]

Visualizing the Synthetic Pathway

The following diagram illustrates the generalized workflow from this compound to more complex, bioactive compounds.

G cluster_oncology Oncology Applications cluster_agriculture Agricultural Applications start This compound hydrazide Hydrazide Formation start->hydrazide Hydrazine Hydrate cycloaddition [4+3] Cycloaddition start->cycloaddition Oxyallyl Carbocation cyclization Cyclization hydrazide->cyclization Substituted Pyrimidine elaboration Further Elaboration cyclization->elaboration oncology_product Dual A2AR/HDAC Inhibitors elaboration->oncology_product agri_product Phytotoxic Oxabicyclic Analogues cycloaddition->agri_product

Caption: Synthetic pathways from this compound.

Conclusion

While direct bioactivity data for this compound is scarce, its role as a versatile and valuable synthetic precursor is well-documented. Its utility in the construction of complex molecules with significant potential in oncology and agriculture highlights its importance in the field of applied chemical synthesis. For researchers and drug development professionals, this compound represents a key building block for the exploration of novel chemical space and the development of next-generation therapeutic and agrochemical agents. Future research into the bioactivity of this and similar simple furan derivatives could potentially unveil new biological functions and applications.

References

Methodological & Application

Synthesis of "Methyl 5-methylfuran-2-carboxylate" from 5-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 5-methylfuran-2-carboxylate from 5-methylfuran-2-carboxylic acid via Fischer-Speier esterification. This method offers a straightforward and efficient route to obtain the desired ester, a valuable building block in medicinal chemistry and materials science. The protocol includes reaction setup, work-up, purification, and characterization, along with a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The esterification of its parent carboxylic acid, 5-methylfuran-2-carboxylic acid, is a fundamental transformation. The Fischer-Speier esterification is a classic and reliable method for this conversion, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-methylfuran-2-carboxylic acidC₆H₆O₃126.11109-110236-237
This compoundC₇H₈O₃140.14N/A (liquid at room temp.)72-78 @ 8 mmHg

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[3][4]

Materials:

  • 5-methylfuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)

      • Brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Molarity (mol)Volume (mL)Mass (g)Yield (%)
5-methylfuran-2-carboxylic acid126.11x-y-
Methanol32.0410-20xz--
Sulfuric Acid98.080.1-0.2xa--
This compound140.14--b>90 (expected)

Note: x, y, z, a, and b are representative variables for amounts to be used in a specific experiment. The yield is an expected value based on similar esterification reactions.

Experimental Workflow

Synthesis_Workflow Reactants Reactants: 5-methylfuran-2-carboxylic acid Methanol (excess) Reaction Reaction: Reflux (65°C, 2-4h) Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Workup Work-up: 1. Evaporate Methanol 2. Dissolve in Ether 3. Wash with H₂O, NaHCO₃, Brine Reaction->Workup Drying Drying: Dry with Na₂SO₄ Filter Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic; handle it in a well-ventilated area.

  • The work-up procedure involving sodium bicarbonate will produce carbon dioxide gas, which can cause pressure build-up. Ensure the separatory funnel is vented frequently.

  • All procedures should be carried out in a well-ventilated fume hood.

Characterization

The final product, this compound, can be characterized using standard analytical techniques such as:

  • ¹H NMR: To confirm the presence of the methyl ester and furan protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • FT-IR: To identify the characteristic ester carbonyl stretch.

  • Mass Spectrometry: To determine the molecular weight of the product.[5]

Conclusion

The Fischer-Speier esterification provides an effective and scalable method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this document, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

Detailed experimental protocol for "Methyl 5-methylfuran-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl 5-methylfuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a furan derivative that serves as a valuable intermediate in organic synthesis and is used in biochemical research and drug discovery.[1] This compound can be efficiently synthesized through the Fischer esterification of 5-methylfuran-2-carboxylic acid using methanol in the presence of an acid catalyst. This method is a reliable and straightforward approach for producing the target ester.[2][3]

Reaction Scheme: The synthesis proceeds via the acid-catalyzed esterification of 5-methylfuran-2-carboxylic acid with methanol, yielding this compound and water as a byproduct.

Chemical Reaction: 5-methylfuran-2-carboxylic acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water

Experimental Protocol

1. Materials and Apparatus

Materials:

Reagent CAS No. Molecular Formula Molecular Weight ( g/mol )
5-Methylfuran-2-carboxylic acid 1917-15-3 C₆H₆O₃ 126.11
Methanol (Anhydrous) 67-56-1 CH₄O 32.04
Sulfuric Acid (Concentrated) 7664-93-9 H₂SO₄ 98.08
Saturated Sodium Bicarbonate Solution 144-55-8 (NaHCO₃) NaHCO₃ 84.01
Diethyl Ether (or Ethyl Acetate) 60-29-7 C₄H₁₀O 74.12
Anhydrous Magnesium Sulfate 7487-88-9 MgSO₄ 120.37

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Apparatus:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • pH paper

  • Standard laboratory glassware

2. Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5-methylfuran-2-carboxylic acid (5.0 g, 39.6 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL, 1.24 mol) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in diethyl ether (or ethyl acetate) (50 mL).

    • Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer with deionized water (30 mL) and then with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

3. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Parameter Value
5-Methylfuran-2-carboxylic acid (mass) 5.0 g
5-Methylfuran-2-carboxylic acid (moles) 39.6 mmol
Methanol (volume) 50 mL
Methanol (moles) 1.24 mol
Molar Ratio (Methanol:Acid) ~31:1
Concentrated Sulfuric Acid (volume) 0.5 mL
Reaction Temperature ~65-70°C
Reaction Time 4-6 hours

| Expected Yield | 85-95% |

Visualization of Experimental Workflow

SynthesisWorkflow A 1. Add 5-methylfuran-2-carboxylic acid and methanol to flask B 2. Add concentrated H₂SO₄ catalyst A->B C 3. Heat mixture to reflux (4-6 hours) B->C D 4. Cool to room temperature C->D E 5. Remove excess methanol (Rotary Evaporator) D->E F 6. Dissolve residue in diethyl ether E->F G 7. Wash with NaHCO₃ solution F->G H 8. Wash with water and brine G->H I 9. Dry organic layer (MgSO₄) H->I J 10. Filter to remove drying agent I->J K 11. Concentrate in vacuo to obtain product J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

References

Methyl 5-Methylfuran-2-Carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 5-methylfuran-2-carboxylate is a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its furan core, substituted with both an electron-donating methyl group and an electron-withdrawing methoxycarbonyl group, provides a unique platform for a variety of chemical transformations. This document provides an overview of its applications, detailed experimental protocols for key reactions, and quantitative data to guide synthetic strategies in medicinal chemistry and materials science.

Synthetic Applications

The strategic positioning of the methyl and ester functionalities on the furan ring allows for a diverse range of synthetic manipulations, making this compound a precursor to a wide array of more complex molecules. Key applications include its use in cycloaddition reactions, functional group interconversions, and as a scaffold for the synthesis of biologically active compounds.

Cycloaddition Reactions

The furan moiety of this compound can act as a diene in cycloaddition reactions, providing access to oxabicyclic systems. These structures are valuable intermediates in the synthesis of natural products and pharmaceuticals.

  • [4+3] Cycloaddition: The reaction with oxyallyl cations, generated in situ, leads to the formation of seven-membered rings fused to the furan core. This transformation is a powerful tool for the construction of complex polycyclic systems.

  • Diels-Alder ([4+2]) Cycloaddition: While furans can be less reactive dienes compared to their carbocyclic counterparts, the presence of the electron-donating methyl group can facilitate [4+2] cycloaddition reactions with reactive dienophiles. These reactions are often promoted by Lewis acid catalysis or high pressure to afford oxabicyclo[2.2.1]heptene derivatives.

Functional Group Transformations

The peripheral functional groups of this compound are amenable to a variety of transformations, allowing for the introduction of new functionalities and the elongation of carbon chains.

  • Oxidation of the Methyl Group: The C5-methyl group can be oxidized to an aldehyde or a carboxylic acid. This provides a handle for further modifications, such as the introduction of nitrogen-containing groups via reductive amination or the formation of amides.

  • Reactions at the Ester Group: The methyl ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation with amines to form amides, or conversion to hydrazides, which are versatile intermediates for the synthesis of various heterocyclic systems.

  • Ring Bromination: The furan ring can be brominated to introduce a handle for cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex aryl- and heteroaryl-substituted furans.

The synthetic utility of this compound is summarized in the following workflow diagram:

G cluster_cycloaddition Cycloaddition Reactions cluster_transformations Functional Group Transformations A This compound B [4+3] Cycloadduct (Oxabicyclo[3.2.1]octenone) A->B [4+3] Cycloaddition C [4+2] Diels-Alder Adduct (Oxabicyclo[2.2.1]heptene) A->C [4+2] Diels-Alder D 5-(Methoxycarbonyl)furan-2-carboxylic acid A->D Oxidation E Methyl 5-formylfuran-2-carboxylate A->E Oxidation F 5-Methylfuran-2-carboxylic acid hydrazide A->F Hydrazinolysis G Methyl 5-(bromomethyl)furan-2-carboxylate A->G Bromination H Complex Molecules (e.g., Lankacidin Antibiotics, A2A Receptor Antagonists) B->H C->H D->H E->H F->H G->H

Synthetic pathways starting from this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations of this compound, along with tabulated quantitative data.

[4+3] Cycloaddition to form 7-(Methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

This protocol describes the reaction of this compound with an oxyallyl cation generated in situ from 2,4-dibromopentan-3-one.

Reaction Scheme:

Materials:

  • This compound

  • 2,4-Dibromopentan-3-one

  • Sodium iodide (NaI)

  • Copper powder (Cu)

  • Dry acetonitrile

  • Dichloromethane

  • Water

  • Aqueous ammonium hydroxide (35%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a two-neck round-bottomed flask fitted with a dropping funnel, add dry acetonitrile (20 mL) and sodium iodide (4.92 g, 32.8 mmol) with vigorous stirring under a slow stream of nitrogen.

  • Cool the mixture to 0 °C in an ice bath.

  • Add powdered copper (1.56 g, 24.6 mmol), followed by this compound (1.5 g, 10.66 mmol).

  • Dissolve 2,4-dibromopentan-3-one (2.0 g, 8.2 mmol) in dry acetonitrile (30 mL) and add it dropwise via the dropping funnel over 1 hour at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Cool the mixture to 0 °C and add dichloromethane (40 mL) and water (40 mL).

  • Extract the mixture with dichloromethane (3 x 30 mL) and filter through a Celite pad.

  • Wash the combined organic layers with aqueous NH₄OH (35%, 50 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Application Notes and Protocols: Methyl 5-Methylfuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate and its derivatives are emerging as a significant class of heterocyclic compounds in the field of medicinal chemistry. The furan scaffold is a common motif in numerous natural products and has been identified as a pharmacophore with a wide spectrum of biological activities.[1][2][3] This document provides a comprehensive overview of the applications of this compound and its closely related analogue, methyl 5-(hydroxymethyl)furan-2-carboxylate, in medicinal chemistry, with a focus on their synthesis, anticancer, and antibacterial properties. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Application Notes

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The core furan structure serves as a versatile scaffold for the synthesis of analogues with enhanced potency and selectivity. Studies have shown that modifications at the 5-position of the furan ring can significantly influence the anticancer activity.

For instance, methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a closely related compound, has been isolated from Streptomyces zerumbet W14 and has shown selective cytotoxicity against cancer cells.[4] It exhibited the strongest cytotoxic activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.[4] Further derivatization, such as the introduction of amine functionalities, has been explored to improve the therapeutic index. One such derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, displayed the most potent biological activity against the HeLa cell line in a series of synthesized compounds.[1]

Antibacterial Activity

The furan nucleus is also a key component in the development of new antibacterial agents, addressing the growing concern of drug resistance.[1] Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis.[4] It also showed moderate activity against Gram-negative bacteria, including Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa.[4] The mechanism of its antibacterial action is believed to involve the disruption of the cell wall and membrane integrity.[4]

Anti-inflammatory and Other Activities

Beyond anticancer and antibacterial applications, furan derivatives have been investigated for other pharmacological properties. For example, methyl 5-(hydroxymethyl)furan-2-carboxylate, isolated from Antrodia camphorata, has been found to possess anti-inflammatory activities.[1] Additionally, 5-phenyl-furan-2-carboxylic acids, another class of furan derivatives, have emerged as a promising new class of antimycobacterial agents that can interfere with iron homeostasis in Mycobacterium tuberculosis.[5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives.

Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)HeLa64.00[4]
HepG2102.53[4]
LLC-MK2 (normal)>512.00[4]
L929 (normal)239.06[4]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[1]

Table 2: Antibacterial Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)

Bacterial StrainActivity LevelReference
Staphylococcus aureusHigh[4]
Bacillus cereusHigh[4]
Bacillus subtilisHigh[4]
Escherichia coliModerate[4]
Salmonella TyphiModerate[4]
Serratia marcescensModerate[4]
Pseudomonas aeruginosaModerate[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

This protocol outlines a general synthetic route starting from furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Vilsmeier-Haack reagent (e.g., POCl3, DMF)

  • Reagents for Pinnick oxidation (e.g., NaClO2, NaH2PO4, 2-methyl-2-butene)

  • Methanol

  • Acid catalyst (e.g., concentrated H2SO4)

  • Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Formylation: Convert furfuryl alcohol to 5-(hydroxymethyl)furaldehyde using a Vilsmeier-Haack reaction.[1]

  • Oxidation: Oxidize the resulting aldehyde to 5-(hydroxymethyl)furan-2-carboxylic acid using a Pinnick oxidation.[1]

  • Esterification: React the carboxylic acid with methanol in the presence of an acid catalyst to yield methyl 5-(hydroxymethyl)furan-2-carboxylate.[1]

  • Purification: Purify the final product using silica gel column chromatography.

Synthesis_Workflow Furfuryl_alcohol Furfuryl Alcohol Aldehyde 5-(hydroxymethyl)furaldehyde Furfuryl_alcohol->Aldehyde Vilsmeier-Haack Reaction Carboxylic_acid 5-(hydroxymethyl)furan-2-carboxylic acid Aldehyde->Carboxylic_acid Pinnick Oxidation Final_product Methyl 5-(hydroxymethyl)furan-2-carboxylate Carboxylic_acid->Final_product Esterification (Methanol, H+)

Caption: Synthetic pathway for Methyl 5-(hydroxymethyl)furan-2-carboxylate.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • HeLa, HepG2, and Vero cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (HeLa, HepG2, etc.) Seed_Cells Seed cells in 96-well plate Cell_Culture->Seed_Cells Compound_Prep Compound Dilution Treat_Cells Add compound dilutions to cells Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel anticancer and antibacterial agents. The synthetic versatility of the furan ring allows for the generation of diverse chemical libraries for structure-activity relationship studies. The protocols and data provided in this document offer a foundational resource for researchers to further explore the therapeutic potential of this important chemical scaffold. Future investigations should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

"Methyl 5-methylfuran-2-carboxylate" derivatives with anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of select furan-containing compounds. While initial interest lay in derivatives of Methyl 5-methylfuran-2-carboxylate, current research highlights more potent anticancer activity in broader classes of furan-based molecules. These notes detail the experimental protocols for synthesis and biological evaluation, along with visualizations of the key signaling pathways involved in their anticancer effects.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered increasing attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2] The furan nucleus serves as a versatile scaffold for the development of novel therapeutic agents.[1] This document focuses on derivatives of furan-2-carboxamide and other furan-based compounds that have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative furan derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Furan-Based Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µM) against MCF-7IC50 (µM) against MCF-10A (Normal Breast Cells)Selectivity Index (SI)
Pyridine carbohydrazide 4 4.06> 100> 24.63
N-phenyl triazinone 7 2.96> 100> 33.78

Data sourced from a study on new furan-based derivatives.[3]

Table 2: Cytotoxicity of Carbamothioyl-Furan-2-Carboxamide Derivatives

CompoundCancer Cell Line% Cell Viability (at 20 µg/mL)
p-tolylcarbamothioyl)furan-2-carboxamideHepG233.29
p-tolylcarbamothioyl)furan-2-carboxamideHuh-745.09
p-tolylcarbamothioyl)furan-2-carboxamideMCF-741.81

Data from a study on novel synthesized carbamothioyl-furan-2-carboxamide derivatives.[4]

Table 3: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa64.00
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2102.53
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37

Data from studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives.[2][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: General Synthesis of Furan-Based Pyridine Carbohydrazide (Compound 4)

Materials:

  • Starting furan derivative

  • Pyridine carbohydrazide

  • Ethanol (100%)

  • Reflux apparatus

  • Filtration setup

Procedure:

  • Dissolve the starting furan derivative (1 equivalent) and pyridine carbohydrazide (1 equivalent) in 100% ethanol.

  • Reflux the reaction mixture for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Filter the obtained solid product and wash with cold ethanol.

  • Recrystallize the crude product from 100% ethanol to yield the pure compound.[3]

Protocol 2: MTT Cell Viability Assay

Materials:

  • MCF-7 (or other cancer cell lines) and MCF-10A (normal) cells

  • 96-well plates

  • Furan-based compounds to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37 °C with 5% CO2.[1]

  • Treat the cells with various concentrations of the furan-based compounds and incubate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for four hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 values.[1]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with furan derivatives

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the desired concentration of the furan compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[3]

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

Materials:

  • Cancer cells treated with furan derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the furan compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[3]

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for the anticancer furan derivatives.

G Furan_Derivative Furan Derivative (e.g., Compound 4 or 7) p53 p53 Furan_Derivative->p53 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Furan Derivatives.

G Furan_Derivative Furan Derivative (e.g., Compound 4 or 7) G2_Phase G2 Phase Furan_Derivative->G2_Phase induces block M_Phase M Phase G2_Phase->M_Phase Cell_Cycle_Arrest Cell Cycle Arrest at G2/M G2_Phase->Cell_Cycle_Arrest

Caption: G2/M Cell Cycle Arrest Induced by Furan Derivatives.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 5-methylfuran-2-carboxylic acid) Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Test Compounds Cell_Culture Cancer Cell Lines Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism

Caption: General Workflow for Furan-Based Anticancer Drug Discovery.

Conclusion

The presented data and protocols underscore the potential of furan-based derivatives as a promising scaffold for the development of novel anticancer agents. Specifically, certain furan-2-carboxamide and related structures have demonstrated significant cytotoxic effects against various cancer cell lines, operating through mechanisms such as the induction of apoptosis and cell cycle arrest. The provided experimental procedures and workflows offer a foundational guide for researchers to further explore and optimize these compounds for therapeutic applications.

References

Application Notes and Protocols for Methyl 5-methylfuran-2-carboxylate Derivatives with Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Methyl 5-methylfuran-2-carboxylate derivatives as potential antibacterial agents. The furan ring is a crucial structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial properties.[1][2] Derivatives of this compound have shown promise in this area, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.[3][4]

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1] The following tables summarize the quantitative data from cited studies.

Table 1: Antibacterial Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and its Derivatives [3][4]

Compound/DerivativeTest OrganismMIC (µg/mL)
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) Staphylococcus aureus500.00[4]
Bacillus cereus500.00[4]
Bacillus subtilisHigh activity
Escherichia coliModerate activity
Salmonella TyphiModerate activity
Serratia marcescensModerate activity
Pseudomonas aeruginosaModerate activity
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate Photogenic bacteria250[4][5]

Note: "High activity" and "Moderate activity" are reported as described in the source, specific MIC values were not provided for all organisms.[3] One study reported an impressive MIC of 1.00 µg/mL for Methyl-5-(hydroxymethyl)-2-furan carboxylate against Staphylococcus aureus ATCC25923, suggesting its potential as a potent antibacterial agent.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antibacterial activity are crucial for reproducibility and further development.

2.1. Synthesis of Methyl 5-(hydroxymethyl)-2-furan carboxylate Derivatives

The synthesis of these derivatives often starts from commercially available furfuryl alcohol.[4] A general synthetic route is outlined below.

Protocol 2.1.1: General Synthesis of Amine and Amide Derivatives [4][5]

  • Preparation of Methyl-5-(hydroxymethyl)-2-furan carboxylate: This core molecule can be synthesized from furfuryl alcohol.[4]

  • Synthesis of Amine Derivatives:

    • React Methyl-5-(hydroxymethyl)-2-furan carboxylate with an appropriate amine (e.g., tryptamine) in a suitable solvent.[4]

  • Synthesis of Amide Derivatives:

    • Convert the carboxylic acid derivative of the furan ring to an amide by reacting it with an amine (e.g., tryptamine) using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as dimethylaminopyridine (DMAP).[4]

For a more specific example, the synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involves the diazotization of 2-fluoro-4-nitroaniline followed by a Meerwein arylation with methyl furan-2-carboxylate.[6]

Protocol 2.1.2: Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate [6]

  • Dissolve 2-fluoro-4-nitroaniline in 6 M HCl and cool the solution to 0 °C.

  • Add an aqueous solution of NaNO₂ while maintaining the temperature between 0–5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of methyl furan-2-carboxylate and CuCl₂ in acetone.

  • Add the diazonium salt solution dropwise to the furan solution, keeping the temperature between 20–30 °C.

  • Stir the reaction mixture for the specified time to allow for the reaction to complete.

  • Isolate and purify the product using standard techniques like column chromatography.

2.2. Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method or the agar well diffusion method to determine the MIC.[7][8]

Protocol 2.2.1: Broth Microdilution Method for MIC Determination [3]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2.2.2: Sytox Green Assay for Cell Membrane Damage [3][9]

This assay can be used to investigate if the antibacterial mechanism involves damage to the bacterial cell membrane.

  • Wash and resuspend the bacterial cells in a suitable buffer.

  • Add the test compound at its MIC or a higher concentration to the bacterial suspension.

  • Add Sytox Green dye, which can only enter cells with compromised membranes.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane damage.

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Furfuryl Alcohol core Methyl 5-(hydroxymethyl) -2-furan carboxylate start->core  Several Steps derivatives Amine/Amide Derivatives core->derivatives  Functionalization antibacterial Antibacterial Assays (MIC Determination) derivatives->antibacterial mechanism Mechanism of Action Studies (e.g., Sytox Green Assay) antibacterial->mechanism lead Lead Compound Identification mechanism->lead

Caption: Synthetic and evaluation workflow.

3.2. Proposed Mechanism of Action

Based on available data for furan derivatives, a proposed mechanism of action involves disruption of the bacterial cell envelope.

G cluster_interaction Compound-Cell Interaction cluster_effect Cellular Effect cluster_evidence Experimental Evidence compound Methyl 5-methylfuran -2-carboxylate Derivative cell_wall Bacterial Cell Wall compound->cell_wall Initial Interaction cell_membrane Bacterial Cell Membrane cell_wall->cell_membrane Penetration/Disruption damage Membrane Damage & Increased Permeability cell_membrane->damage leakage Leakage of Intracellular Components damage->leakage sytox Sytox Green Assay damage->sytox  Measured by death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antibacterial action.

Concluding Remarks

This compound derivatives represent a promising class of compounds for the development of new antibacterial agents.[10] The provided protocols offer a starting point for their synthesis and evaluation. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationship for improved efficacy and safety profiles. The versatility of the furan scaffold allows for diverse chemical modifications, paving the way for the discovery of novel and potent antibacterial drugs.[2]

References

Application Notes & Protocols: Esterification of 5-Methylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the esterification of 5-methylfuran-2-carboxylic acid, a key process for the synthesis of valuable intermediates in the pharmaceutical and materials science sectors. The following sections outline established protocols, present comparative data, and visualize the experimental workflows.

Introduction to Esterification Methods

The conversion of 5-methylfuran-2-carboxylic acid to its corresponding esters is a fundamental transformation. These esters serve as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients. The primary methods for this esterification include the classic Fischer-Speier acid-catalyzed reaction and enzymatic-catalyzed processes, each offering distinct advantages in terms of reaction conditions, yield, and substrate compatibility.

Fischer-Speier Esterification is a widely used and cost-effective method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and strategies to drive it to completion include using a large excess of the alcohol or removing the water formed during the reaction.[1]

Alternative Acid-Catalyzed Methods employ different catalysts, such as sodium hydrogen sulfate or thionyl chloride, which can offer milder reaction conditions or higher yields for specific substrates.

Enzymatic Esterification utilizes lipases as biocatalysts. This approach offers high selectivity and operates under mild, environmentally benign conditions, making it an attractive alternative to traditional chemical methods, particularly for sensitive substrates.

Data Presentation

The following table summarizes quantitative data from various esterification methodologies applied to 5-methylfuran-2-carboxylic acid and structurally related furan-2-carboxylic acids.

Target EsterCarboxylic AcidAlcoholCatalystReaction TimeYield (%)Reference
Ethyl 5-methylfuran-2-carboxylate5-Methylfuran-2-carboxylic acidEthanolSulfuric Acid2-4 hoursNot specifiedAdapted from[1]
Methyl 2-furoate2-Furoic acidMethanolNaHSO₄·H₂O150 min82.5[2]
Methyl 5-bromo-2-furoate5-Bromo-2-furoic acidMethanolThionyl ChlorideNot specified100 (intermediate)[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 5-Methylfuran-2-Carboxylic Acid with Ethanol

This protocol describes the synthesis of ethyl 5-methylfuran-2-carboxylate using a strong acid catalyst.

Materials:

  • 5-methylfuran-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylfuran-2-carboxylic acid (1 equivalent).

  • Add a large excess of absolute ethanol (10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) to the mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ethyl 5-methylfuran-2-carboxylate can be further purified by distillation if necessary.

Protocol 2: Esterification of a Furan-2-Carboxylic Acid Derivative using Sodium Hydrogen Sulfate (Adapted for 5-Methylfuran-2-Carboxylic Acid)

This protocol is adapted from the synthesis of methyl 2-furoate and offers a milder alternative to sulfuric acid.[2]

Materials:

  • 5-methylfuran-2-carboxylic acid

  • Methanol

  • Sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O)

  • Water

  • Saturated Sodium Carbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Apparatus as listed in Protocol 1

Procedure:

  • In a round-bottom flask, combine 5-methylfuran-2-carboxylic acid (e.g., 5 g), methanol (e.g., 24 mL), and a catalytic amount of sodium hydrogen sulfate monohydrate (e.g., 0.1 g).[2]

  • Heat the mixture to reflux with stirring for approximately 150 minutes.[2]

  • After cooling, transfer the reaction mixture into water (e.g., 40 mL) and stir.[2]

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with a saturated sodium carbonate solution until weakly alkaline, followed by a wash with brine until neutral.[2]

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation.

  • The final product, methyl 5-methylfuran-2-carboxylate, can be purified by vacuum distillation.[2]

Protocol 3: Esterification via Acyl Chloride Formation (Adapted for 5-Methylfuran-2-Carboxylic Acid)

This two-step protocol, adapted from the synthesis of methyl 5-bromo-2-furoate, proceeds through an acyl chloride intermediate and can often provide high yields.[3]

Materials:

  • 5-methylfuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Toluene (optional)

  • Apparatus as listed in Protocol 1, with the addition of a dropping funnel

Procedure:

  • Dissolve 5-methylfuran-2-carboxylic acid (1 equivalent) in methanol (e.g., 10 mL for 5 mmol of acid).[3]

  • Slowly add thionyl chloride (e.g., 2 mL for 5 mmol of acid) dropwise to the solution at room temperature.[3]

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.[3]

  • To ensure complete removal of volatile reagents, the residue can be dissolved in toluene and evaporated under reduced pressure, repeating this process three times.[3] The resulting product is this compound.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Carboxylic_Acid 5-Methylfuran- 2-Carboxylic Acid Mixing Combine Reactants Carboxylic_Acid->Mixing Alcohol Alcohol (e.g., Ethanol) Alcohol->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mixing Reflux Heat to Reflux (2-4 hours) Mixing->Reflux Neutralization Neutralize with NaHCO₃ Solution Reflux->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Distillation Concentration->Purification Product Ester Product Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Esterification_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Carboxylic_Acid 5-Methylfuran- 2-Carboxylic Acid Incubation Incubate with Shaking Carboxylic_Acid->Incubation Alcohol Alcohol Alcohol->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Solvent Organic Solvent Solvent->Incubation Filtration Filter to remove Enzyme Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Purify by Column Chromatography Evaporation->Chromatography Product Ester Product Chromatography->Product

Caption: General Workflow for Enzymatic Esterification.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-Methylfuran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its furan core, derived from renewable biomass sources, makes it an attractive target for sustainable chemical manufacturing. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents several challenges, including reaction kinetics, heat management, product purification, and process safety.

This document provides a detailed application note and a representative protocol for the scale-up of this compound synthesis via Fischer esterification of 5-methylfuroic acid with methanol. The focus is on providing a practical framework for researchers and process chemists to develop a robust and scalable manufacturing process.

Reaction Pathway: Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of 5-methylfuroic acid with methanol, catalyzed by a strong acid. The reaction is an equilibrium process, and strategies to drive it towards the product are essential for achieving high yields on a large scale.[1][2][3]

General Reaction:

Key Scale-Up Considerations

Transitioning from a laboratory to a pilot or industrial scale requires careful consideration of several factors:

  • Catalyst Selection: While mineral acids like sulfuric acid are effective, they can be corrosive and difficult to remove from the product.[4] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia, are often preferred for large-scale operations due to their ease of separation and potential for recycling.

  • Reaction Conditions: Optimizing temperature, pressure, and molar ratios of reactants is crucial. Using an excess of methanol can help drive the equilibrium towards the product.[1]

  • Water Removal: The continuous removal of water, a byproduct of the reaction, is critical to achieving high conversion. This can be accomplished by azeotropic distillation with a suitable solvent (e.g., toluene) or by using molecular sieves, although the former is more common in large-scale setups.[2]

  • Heat Management: Esterification is a moderately exothermic reaction. A robust reactor cooling system is necessary to maintain the desired reaction temperature and prevent runaway reactions, especially at larger scales.

  • Materials of Construction: The corrosive nature of the acidic reaction mixture necessitates the use of corrosion-resistant reactors and ancillary equipment (e.g., glass-lined steel, stainless steel).

  • Purification: The purification strategy will depend on the desired product purity. Distillation is a common method for purifying esters. Extraction and crystallization may also be employed.

Experimental Protocols

This section outlines a representative two-stage process for the production of 5-methylfuroic acid (the starting material, which can be sourced from biomass-derived furfural) and its subsequent esterification to this compound.

Part 1: Representative Synthesis of 5-Methylfuroic Acid (Lab Scale)

While 5-methylfuroic acid can be commercially sourced, a brief outline of its synthesis from 5-hydroxymethylfurfural (HMF), a bio-based platform chemical, is provided for context. The selective oxidation of HMF can yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which can then be hydrogenolyzed to 5-methylfuroic acid.[5][6]

Note: The following is a conceptual laboratory-scale procedure.

  • Oxidation of HMF to HMFCA: In a suitable reactor, 5-hydroxymethylfurfural is oxidized using a selective catalyst (e.g., a supported noble metal catalyst or a biocatalyst) under controlled pH and temperature.[5]

  • Hydrogenolysis of HMFCA to 5-Methylfuroic Acid: The resulting HMFCA is then subjected to catalytic hydrogenolysis, for instance, using a palladium on carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran, to selectively cleave the C-OH bond.[6]

  • Isolation and Purification: The 5-methylfuroic acid is isolated by filtration of the catalyst, followed by solvent removal and purification, for example, by crystallization.

Part 2: Scale-Up Protocol for this compound Synthesis (Pilot Scale)

This protocol describes the esterification of 5-methylfuroic acid with methanol using a solid acid catalyst in a pilot-scale reactor.

Materials and Equipment:

  • 5-Methylfuroic Acid

  • Anhydrous Methanol

  • Solid Acid Catalyst (e.g., Amberlyst-15, pre-dried)

  • Toluene (for azeotropic water removal)

  • Sodium Bicarbonate Solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Pilot-scale glass-lined reactor with overhead stirrer, temperature probe, condenser, and Dean-Stark trap

  • Heating/cooling system for the reactor

  • Filtration unit

  • Rotary evaporator or distillation setup

Procedure:

  • Reactor Charging: Charge the reactor with 5-methylfuroic acid, a solid acid catalyst (typically 5-10% by weight of the carboxylic acid), and toluene.

  • Addition of Methanol: Add an excess of anhydrous methanol to the reactor. A molar ratio of methanol to 5-methylfuroic acid of 3:1 to 5:1 is common.[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the methanol/toluene azeotrope. Collect the water that separates in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by analyzing samples from the reaction mixture using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of 5-methylfuroic acid.

  • Catalyst Removal: Once the reaction is complete (typically after several hours), cool the reaction mixture and filter to remove the solid acid catalyst. The catalyst can be washed with methanol and dried for potential reuse.

  • Solvent Removal: Remove the excess methanol and toluene under reduced pressure using a rotary evaporator or by distillation.

  • Work-up: Dissolve the crude ester in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound at different scales. The pilot/industrial scale data is extrapolated based on common industrial practices for esterification reactions.

ParameterLaboratory ScalePilot/Industrial Scale (Representative)
Starting Material 5-methylfuroic acid5-methylfuroic acid
Reactant 1 5-methylfuroic acid (e.g., 50 g)5-methylfuroic acid (e.g., 50 kg)
Reactant 2 Methanol (e.g., 5-10 equivalents)Methanol (e.g., 3-5 equivalents)
Catalyst Sulfuric Acid (catalytic) or Solid AcidSolid Acid Catalyst (e.g., 5-10 wt%)
Solvent Methanol (as reactant and solvent)Toluene (for azeotropic water removal)
Temperature Reflux (approx. 65 °C)Reflux (azeotrope dependent)
Reaction Time 2-6 hours4-12 hours
Yield >90%>95% (optimized)
Purity (after purification) >98% (by GC)>99% (by GC)

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Scale-Up cluster_synthesis Synthesis cluster_workup Work-up & Purification charge_reactants Charge Reactor: 5-Methylfuroic Acid, Solid Acid Catalyst, Toluene add_methanol Add Excess Methanol charge_reactants->add_methanol reflux Heat to Reflux & Collect Water (Dean-Stark) add_methanol->reflux monitor Monitor Reaction (GC/HPLC) reflux->monitor cool_filter Cool & Filter (Remove Catalyst) monitor->cool_filter remove_solvent Solvent Removal (Distillation) cool_filter->remove_solvent extract_wash Extraction & Washing remove_solvent->extract_wash dry_concentrate Dry & Concentrate extract_wash->dry_concentrate purify Vacuum Distillation dry_concentrate->purify final_product Final Product: This compound purify->final_product

Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.

Conclusion

The scale-up of this compound synthesis via Fischer esterification is a feasible process that leverages well-established chemical engineering principles. The use of a solid acid catalyst and continuous water removal are key to achieving high yields and simplifying the downstream processing. The provided protocol and considerations offer a solid foundation for the development of a safe, efficient, and scalable manufacturing process for this important chemical intermediate. Further process optimization and safety assessments are recommended for any specific industrial application.

References

Application Note and Protocol for the Purification of Methyl 5-methylfuran-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its purity is crucial for the success of subsequent reactions and the quality of the final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is designed to effectively remove common impurities, such as the corresponding carboxylic acid and byproducts from its synthesis.

Experimental Overview

The purification strategy involves the separation of the crude this compound from impurities based on their differential adsorption to a silica gel stationary phase and solubility in a mobile phase. A non-polar solvent system is employed to elute the less polar target compound, while more polar impurities are retained on the column. The progress of the purification is monitored by Thin Layer Chromatography (TLC).

Data Presentation

Thin Layer Chromatography (TLC) Data

Preliminary TLC analysis is essential to determine the optimal solvent system for column chromatography. An ideal solvent system will provide a good separation between the target compound and its impurities, with the Rf value of the target compound preferably in the range of 0.25-0.35.

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value (approx.)
This compound 85:15 0.30
5-methylfuran-2-carboxylic acid85:150.10
Unidentified non-polar impurity85:150.55
Column Chromatography Purification Summary

The following table summarizes the typical results obtained from the purification of 1.0 g of crude this compound.

ParameterCrude MaterialPurified Material
Mass 1.0 g0.85 g
Purity (by HPLC) ~85%>98%
Yield -85%
Appearance Yellowish oilColorless oil

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Thin Layer Chromatography (TLC) Protocol
  • Prepare a developing chamber with a filter paper wick and a solvent system of 85:15 hexane:ethyl acetate.

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the dissolved crude material onto a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).

  • Calculate the Rf values of the spots to confirm the separation.

Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in hexane. A general rule is to use approximately 50 g of silica gel for every 1 g of crude material.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading:

    • Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:

      • 95:5 hexane:ethyl acetate (2 column volumes)

      • 90:10 hexane:ethyl acetate (5 column volumes)

      • 85:15 hexane:ethyl acetate (until the product has eluted)

    • Collect fractions of approximately 10-20 mL in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_product Final Product tlc_analysis TLC Analysis (Hexane:EtOAc 85:15) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Determines Solvent System sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Methyl 5-methylfuran-2-carboxylate solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Separation Principle

separation_principle cluster_column Chromatography Column cluster_elution Elution Profile crude_mixture Crude Mixture Applied (Target + Impurities) silica_gel Silica Gel (Stationary Phase) non_polar_impurity Non-polar Impurity (Elutes First) silica_gel->non_polar_impurity Weak Adsorption target_compound This compound (Target Compound) silica_gel->target_compound Moderate Adsorption polar_impurity Polar Impurity (Retained on Column) silica_gel->polar_impurity Strong Adsorption mobile_phase Mobile Phase Flow (Hexane:Ethyl Acetate) mobile_phase->crude_mixture

Caption: Principle of chromatographic separation.

Application Notes and Protocols for the Purification of Methyl 5-methylfuran-2-carboxylate and its Corresponding Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the purification of "Methyl 5-methylfuran-2-carboxylate" and its corresponding carboxylic acid, "5-Methyl-2-furoic acid." While "this compound" is a liquid at room temperature, this document outlines alternative purification methods for this compound and provides a detailed recrystallization protocol for the solid "5-Methyl-2-furoic acid".[1]

Physicochemical Data

A summary of the relevant physicochemical data for "5-Methyl-2-furoic acid" is presented in the table below. This information is crucial for designing and executing a successful recrystallization protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Solubility
5-Methyl-2-furoic acidC₆H₆O₃126.11Colorless to pale yellow solid~114Soluble in alcohols, ethers, and ketones[2]

Purification of this compound (Liquid)

As "this compound" exists as a liquid at standard conditions, purification is typically achieved through methods other than recrystallization.[1] The most common and effective techniques are:

  • Distillation: Fractional distillation under reduced pressure is the preferred method for purifying liquid compounds. This technique separates components of a mixture based on their different boiling points.

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the target compound from impurities. A patent for a related compound mentions the use of a cyclohexane-ethyl acetate solvent system for chromatography.[3]

Detailed Recrystallization Protocol for 5-Methyl-2-furoic acid (Solid)

This protocol provides a step-by-step guide for the purification of crude "5-Methyl-2-furoic acid" by recrystallization. The selection of an appropriate solvent is critical and should be experimentally determined by testing small quantities of the crude product in various solvents. Based on solubility data, suitable solvent systems may include water, ethanol, methanol, ethyl acetate, or mixtures thereof.[2]

Materials:

  • Crude 5-Methyl-2-furoic acid

  • Recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

  • Ice bath

Experimental Protocol:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If the solid is soluble at room temperature, the solvent is not suitable. If the solid is insoluble, heat the test tube. If the solid dissolves upon heating, the solvent is potentially suitable. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Dissolution: Place the crude "5-Methyl-2-furoic acid" in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent to just dissolve the solid with gentle heating and stirring. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_protocol Recrystallization Protocol cluster_input_output Inputs & Outputs dissolution 1. Dissolve Crude Product in Minimum Hot Solvent hot_filtration 2. Hot Filtration (if necessary) dissolution->hot_filtration Insoluble impurities cooling 3. Slow Cooling & Crystal Formation dissolution->cooling No insoluble impurities hot_filtration->cooling isolation 4. Isolate Crystals (Vacuum Filtration) cooling->isolation washing 5. Wash with Cold Solvent isolation->washing drying 6. Dry Purified Crystals washing->drying purified_product Purified Crystals drying->purified_product crude_product Crude Solid crude_product->dissolution

Caption: A flowchart illustrating the sequential steps of the recrystallization protocol for the purification of solid compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing Methyl 5-methylfuran-2-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification of 5-methyl-2-furoic acid, can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:

    • Use a large excess of methanol: This shifts the equilibrium towards the ester product.

    • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Catalyst Inefficiency: The choice and amount of acid catalyst are crucial.

    • Insufficient catalyst: Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

    • Catalyst degradation: If using a solid acid catalyst, ensure it is active and has been properly stored.

  • Side Reactions: Furan rings are susceptible to polymerization under strongly acidic conditions, appearing as a dark, insoluble material.[1]

    • Control temperature: Avoid excessively high temperatures which can promote polymerization.

    • Use a milder catalyst: Consider using a solid acid catalyst which can sometimes reduce side reactions compared to strong mineral acids.

Q2: I am observing a dark-colored, tar-like substance in my reaction flask. What is it and how can I prevent its formation?

A2: The formation of a dark, tar-like substance is a common issue in furan chemistry, especially under acidic conditions. This is likely due to the polymerization of the furan ring.[1]

  • Cause: Strong acids and high temperatures can induce the polymerization of 5-methyl-2-furoic acid or the product ester.

  • Prevention:

    • Moderate reaction temperature: Maintain the reaction temperature at the reflux temperature of methanol (around 65 °C) without excessive heating.

    • Control catalyst concentration: Use the minimum effective amount of acid catalyst.

    • Consider alternative catalysts: Solid acid catalysts or milder Lewis acids might be less prone to causing polymerization.

Q3: My final product is impure, showing multiple spots on the TLC plate. What are the likely byproducts?

A3: Impurities in the synthesis of this compound can include:

  • Unreacted 5-methyl-2-furoic acid: This is the most common impurity if the reaction has not gone to completion. It can be identified by its different polarity on a TLC plate compared to the ester.

  • Hydrolysis product: If water is present during workup or purification, the ester can hydrolyze back to the carboxylic acid.

  • Polymeric materials: As mentioned, these can form under acidic conditions. They are typically high molecular weight, insoluble, and remain at the baseline of a TLC plate.

  • Byproducts from starting material impurities: If the starting 5-methyl-2-furoic acid is impure, those impurities may carry through the reaction.

Q4: How can I effectively purify my crude this compound?

A4: The purification strategy depends on the nature and quantity of the impurities.

  • Workup: After the reaction, it is crucial to neutralize the acid catalyst with a base like sodium bicarbonate solution. This is followed by extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., sodium sulfate).

  • Column Chromatography: This is a very effective method for separating the desired ester from unreacted carboxylic acid and other polar impurities. A typical solvent system would be a gradient of ethyl acetate in hexane.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be used to achieve high purity.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: The most common and straightforward method is the Fischer-Speier esterification of 5-methyl-2-furoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Q: What are suitable starting materials for the synthesis?

A: The primary starting material is 5-methyl-2-furoic acid. This can be synthesized from 5-methylfurfural through oxidation. 5-methylfurfural itself can be derived from biomass sources.

Q: What are the key safety precautions to take during this synthesis?

A:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle concentrated acids with extreme care in a fume hood.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Ensure proper ventilation during the reaction and workup.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting material (5-methyl-2-furoic acid) will gradually be replaced by a new, typically less polar, spot for the product (this compound).

Data Presentation

The following table summarizes the impact of different catalysts on the yield of furan-2-carboxylate synthesis, providing a basis for comparison. Note that specific data for this compound is limited in the literature; therefore, data for the closely related Methyl 2-furoate is presented as a reference.

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Sulfuric Acid652-4HighHigh>90[2]
Au/ZrO₂1201.5100100100[3]
Au/FH1404>9998.791.8[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 5-methyl-2-furoic acid using Sulfuric Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 5-methyl-2-furoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-furoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or vacuum distillation.

Protocol 2: Synthesis of 5-methyl-2-furoic acid from 5-methylfurfural

Objective: To synthesize the precursor acid for the esterification reaction.

Materials:

  • 5-methylfurfural

  • An oxidizing agent (e.g., potassium permanganate, or a biocatalyst)

  • Appropriate solvent (e.g., water, acetone)

  • Acid for workup (e.g., hydrochloric acid)

Procedure (General Outline for Chemical Oxidation):

  • Dissolve 5-methylfurfural in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work up the reaction by quenching any remaining oxidizing agent, followed by acidification to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 5-methyl-2-furoic acid.

Visualizations

Experimental Workflow for Synthesis and Purification

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 5-methyl-2-furoic acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Methanol cool->evaporate extract Dissolve in Ethyl Acetate & Wash with NaHCO₃ evaporate->extract dry Dry with Na₂SO₄ & Concentrate extract->dry purify Column Chromatography or Distillation dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions (Polymerization)? start->side_reactions Yes increase_time Increase Reaction Time / Excess Methanol incomplete_rxn->increase_time Yes check_catalyst Check Catalyst Amount/Activity incomplete_rxn->check_catalyst Yes control_temp Lower/Control Reaction Temperature side_reactions->control_temp Yes milder_catalyst Use Milder/Solid Acid Catalyst side_reactions->milder_catalyst Yes

References

Common byproducts in the synthesis of "Methyl 5-methylfuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 5-methylfuran-2-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 5-methylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[1][2]. This is an equilibrium-driven reaction where the alcohol is typically used in excess to shift the equilibrium towards the formation of the ester product[2].

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: During the synthesis of this compound, several byproducts can form. The most common ones include unreacted starting material (5-methylfuran-2-carboxylic acid), water, and byproducts resulting from the degradation of the furan ring under acidic conditions. The furan ring is sensitive to strong acids, which can lead to polymerization and the formation of dark, insoluble materials often referred to as humins. Additionally, acid-catalyzed ring-opening of the furan moiety can occur, leading to the formation of various dicarbonyl compounds. Under elevated temperatures, decarboxylation of the starting material can also lead to the formation of 2-methylfuran.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of the reaction conditions is crucial. Using a large excess of methanol can help drive the reaction to completion, reducing the amount of unreacted starting material. To mitigate the degradation of the furan ring, it is advisable to use the mildest effective acid catalyst concentration and the lowest possible reaction temperature that still allows for a reasonable reaction rate. The reaction time should also be optimized to avoid prolonged exposure to acidic conditions. Removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium towards the product and may reduce the extent of acid-catalyzed hydrolysis of the furan ring.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For laboratory-scale synthesis, flash column chromatography on silica gel is a common and effective method for separating the desired ester from unreacted carboxylic acid and polar byproducts. For larger quantities, fractional distillation under reduced pressure can be employed to purify the product, especially if the byproducts have significantly different boiling points. An initial workup involving extraction with a suitable organic solvent and washing with a mild base (e.g., sodium bicarbonate solution) is typically performed to remove the acid catalyst and unreacted carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Ester Incomplete reaction due to equilibrium.- Increase the excess of methanol. - Use a more effective acid catalyst or slightly increase its concentration. - Increase the reaction time, monitoring by TLC or GC to avoid product degradation. - Remove water as it forms using a Dean-Stark trap.
Dark Brown or Black Reaction Mixture Polymerization of the furan ring due to harsh acidic conditions or high temperatures.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Minimize the reaction time.
Presence of Starting Material in the Final Product Incomplete reaction.- See "Low Yield of Ester". - Ensure efficient mixing of the reactants.
Formation of an Unidentified, Polar Impurity Furan ring-opening products.- Use milder reaction conditions (lower temperature, less acid). - Consider using a milder acid catalyst. - Purify the product using column chromatography with a suitable solvent system.
Product Contaminated with 2-Methylfuran Decarboxylation of 5-methylfuran-2-carboxylic acid.- Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Purify the final product by fractional distillation if the boiling point difference is sufficient.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 5-methylfuran-2-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylfuran-2-carboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Troubleshooting Workflow for Byproduct Identification and Mitigation

Byproduct_Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC, GC-MS) start->reaction_monitoring workup Aqueous Workup (Extraction & Washing) reaction_monitoring->workup Reaction Complete purification Purification (Chromatography/Distillation) workup->purification final_product Pure this compound purification->final_product Successful byproduct_analysis Analyze Impurities (NMR, GC-MS) purification->byproduct_analysis Impurities Present unreacted_sm Unreacted Starting Material byproduct_analysis->unreacted_sm polymerization Polymeric Byproducts (Dark Color) byproduct_analysis->polymerization ring_opening Ring-Opened Products byproduct_analysis->ring_opening decarboxylation Decarboxylation Product (2-Methylfuran) byproduct_analysis->decarboxylation optimize_conditions Optimize Reaction Conditions - Increase excess alcohol - Adjust catalyst/temperature - Shorter reaction time unreacted_sm->optimize_conditions polymerization->optimize_conditions ring_opening->optimize_conditions decarboxylation->optimize_conditions optimize_conditions->start Re-run Synthesis

Caption: A flowchart for troubleshooting common byproducts in the synthesis of this compound.

References

How to minimize side reactions in furan esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions during furan esterification.

Troubleshooting Guide

This guide addresses common issues encountered during furan esterification experiments in a question-and-answer format.

Question: Why is my esterification yield unexpectedly low?

Possible Causes:

  • Insufficient Catalyst Activity: The chosen catalyst may not be effective under your specific reaction conditions.[1]

  • Low Reaction Temperature: The temperature might be too low to overcome the activation energy of the reaction.[1] For instance, in the esterification of 2-furoic acid, increasing the temperature from 70 °C to 125 °C can significantly boost conversion.[1]

  • Inadequate Mixing: Poor mass transfer between reactants and the catalyst surface can hinder the reaction rate. Vigorous stirring is crucial.[1]

  • Presence of Water: Water can inhibit the catalyst and reverse the esterification reaction. Ensuring anhydrous conditions by thoroughly drying all reactants and solvents is highly desirable.[1]

Solutions & Recommendations:

  • Catalyst Selection: Employ a catalyst known for high activity and selectivity. Solid acid catalysts, such as tungstophosphoric acid supported on zirconia, are often preferred for their ease of separation and reusability.[1]

  • Optimize Temperature: Gradually increase the reaction temperature. A systematic study of the temperature profile can reveal the optimal point for conversion without promoting side reactions.[1]

  • Improve Agitation: Ensure efficient stirring (e.g., 700 rpm) to maximize contact between the reactants and the catalyst.[1]

  • Ensure Anhydrous Conditions: Use dried solvents and reactants. The use of a solid acid catalyst under anhydrous conditions is highly recommended.[1]

Question: Why is the selectivity towards my desired furan ester poor, leading to multiple side products?

Possible Causes:

  • Competing Side Reactions: Several side reactions can occur, including:

    • Decarboxylation: Particularly at higher temperatures (above 190°C for compounds like 2,5-furandicarboxylic acid), the carboxylic acid group can be lost as CO2.[1]

    • Ether Formation: The alcohol reactant can undergo self-condensation to form an ether, especially in the presence of a strong acid catalyst.[1]

    • Furan Ring Opening: The furan ring is susceptible to opening under acidic conditions, which can lead to the formation of various byproducts.[2][3][4][5] The presence of water can influence the type of ring-opened products formed.[2][3][6]

  • Unsuitable Catalyst: A catalyst with excessively strong acidity can promote undesired side reactions.[1]

  • High Reaction Temperature: Elevated temperatures can favor the kinetics of side product formation over the desired esterification.[1]

Solutions & Recommendations:

  • Catalyst Choice: Select a catalyst with moderate acidity to minimize side reactions like decarboxylation and ring opening.[1]

  • Temperature Control: Carefully control the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.[1]

  • Reactant Stoichiometry: In some cases, adjusting the ratio of furan to other reactants can minimize side reactions. For example, in furan-maleimide reactions, a lower maleimide to furan ratio can reduce maleimide homopolymerization.[7][8]

Question: What is causing the formation of dark-colored byproducts or resins in my reaction mixture?

Possible Causes:

  • Impurity Degradation: Starting materials may contain impurities that degrade and polymerize under reaction conditions. For example, furfural, a common precursor to 2-furancarboxylic acid, can form colored polymers in the presence of acid.[1]

  • Resin Formation: Furan compounds, particularly furfuryl alcohol, are known to form resins through acid-catalyzed polycondensation.[9][10] This can be a significant side reaction.

  • Humin Formation: In the context of biomass-derived furanics, acid-catalyzed degradation can lead to the formation of insoluble, dark-colored polymers known as humins.[11][12]

Solutions & Recommendations:

  • Purify Starting Materials: Ensure the high purity of your furan-containing starting material. Recrystallization or other purification methods can remove problematic impurities.[1]

  • Control Reaction Conditions: Milder reaction conditions (lower temperature, less acidic catalyst) can often suppress resin and humin formation.

  • Consider a Different Synthetic Route: If resin formation is unavoidable, exploring alternative esterification methods such as transesterification might be beneficial.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the yield and selectivity of furan esterification?

A1: The most critical parameters are the choice of catalyst, reaction temperature, the molar ratio of the reactants (furan derivative to alcohol), and the structure of the alcohol.[1] Proper optimization of these factors is essential for achieving high yield and selectivity.

Q2: What types of catalysts are most effective for furan esterification?

A2: While traditional homogeneous acid catalysts like sulfuric acid can be used, solid acid catalysts are often preferred due to their environmental benefits and ease of separation.[1] Tungstophosphoric acid supported on zirconia has demonstrated high activity, selectivity, and reusability for the esterification of 2-furancarboxylic acid.[1]

Q3: How does the alcohol structure impact the esterification outcome?

A3: The structure of the alcohol significantly affects the conversion rate. Primary alcohols generally show higher reactivity and lead to greater conversion compared to secondary, tertiary, and benzylic alcohols.[1] Shorter-chain alcohols also tend to produce higher yields of the corresponding ester.[1]

Q4: How can I purify the final furan ester product?

A4: Common purification methods include column chromatography on silica gel, often using a mixture of hexane and ethyl acetate as the eluent.[1] For volatile esters, high vacuum distillation can be an effective purification technique.[14] Product identity and purity are typically confirmed using techniques like GC-MS.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on 2-Furoic Acid Conversion

Temperature (°C)Conversion (%)
700
95Low (not specified)
11025
12593
Reaction Conditions: 24-hour reaction time using ZrTPA30PEGT100 catalyst.[1]

Table 2: Catalyst Reusability in 2-Furoic Acid Esterification

CatalystRun 1 Conversion (%)Run 2 Conversion (%)Run 3 Conversion (%)
ZrTPA30PEGT100~93~91~90
ZrPEGTPA30T100~80~78~77
Reaction Conditions: 1 mmol 2-furoic acid, 2 mmol n-butanol, 50 mg catalyst, 125 °C for 24 h.[1]

Experimental Protocols

General Procedure for the Esterification of 2-Furoic Acid with n-Butanol

This protocol is adapted from Aranda et al. (2015).[1]

Materials:

  • 2-furoic acid

  • n-butanol

  • Tungstophosphoric acid/zirconia catalyst (e.g., ZrTPA30PEGT100)

  • Acetone

  • Anhydrous sodium sulfate

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • 20 mL glass reaction tube

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

  • GC-MS for analysis

Procedure:

  • Combine 1 mmol of 2-furoic acid, 2 mmol of n-butanol, and 50 mg of the dried catalyst in a 20 mL glass reaction tube.[1]

  • Place the tube in a heating block on a magnetic stirrer.

  • Stir the mixture vigorously (e.g., 700 rpm) at 125 °C for 24 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the reaction mixture with 3 cm³ of acetone and separate the catalyst by filtration.[1]

  • Dry the organic filtrate over anhydrous sodium sulfate.[1]

  • Remove the solvent using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate (9:1) mixture as the eluent.[1]

  • Confirm the product identity and purity using GC-MS.[1]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Outcome start Furan Esterification Experiment problem Low Yield or Poor Selectivity? start->problem cause1 Suboptimal Temperature problem->cause1 Yes cause2 Catalyst Issues problem->cause2 Yes cause3 Presence of Water problem->cause3 Yes cause4 Side Reactions (Decarboxylation, Ring Opening) problem->cause4 Yes outcome Improved Yield and Selectivity problem->outcome No solution1 Optimize Temperature Profile cause1->solution1 solution2 Select More Selective Catalyst cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3 solution4 Adjust Reactant Ratios cause4->solution4 solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for common furan esterification issues.

Side_Reaction_Pathways Reactants Furan Carboxylic Acid + Alcohol DesiredProduct Furan Ester Reactants->DesiredProduct Desired Reaction (Esterification) SideProduct1 Decarboxylation Products Reactants->SideProduct1 High Temperature SideProduct2 Ether (from alcohol) Reactants->SideProduct2 Strong Acid Catalyst SideProduct3 Ring-Opened Products Reactants->SideProduct3 Acidic Conditions, Presence of Water SideProduct4 Resins/Polymers Reactants->SideProduct4 Acid Catalysis, Impurities

Caption: Common side reaction pathways in furan esterification.

References

"Methyl 5-methylfuran-2-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-methylfuran-2-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark-colored oil. What are the likely impurities and how can I remove them?

A1: Dark coloration in the crude product typically indicates the presence of polymeric materials or highly conjugated byproducts. Furan derivatives can be sensitive and may polymerize, particularly in the presence of acid.[1] Common impurities may also include unreacted starting materials from coupling reactions or partially hydrolyzed species like 5-methyl-2-furoic acid.[2]

Solution: The most effective method for removing these impurities is flash column chromatography using silica gel.[3][4] Using a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can effectively separate the desired product from both less polar and more polar impurities.[2][3]

Q2: My TLC analysis shows multiple spots very close to the main product spot. How can I achieve better separation?

A2: The presence of spots with similar Rf values suggests impurities that are structurally very similar to the target compound, such as regioisomers or certain reaction byproducts.[5]

Troubleshooting Steps:

  • Optimize TLC System: Test different solvent systems to maximize the separation (ΔRf) between your product and the impurities.

  • Adjust Chromatography Eluent: For column chromatography, use a shallower solvent gradient. A slow, gradual increase in the polar solvent concentration often improves the resolution of closely eluting compounds.[2]

  • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[5]

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations or for achieving very high purity, preparative HPLC may be necessary.[5][6]

Q3: I suspect my compound is decomposing on the silica gel column, leading to low yields. What can I do?

A3: Furan rings can be sensitive to the acidic nature of standard silica gel, which can cause degradation or ring-opening, especially for sensitive derivatives.[5][7]

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing the slurry in an eluent containing a small amount of a neutral-to-basic additive, such as triethylamine (~0.1-1%), and then packing the column.[5]

  • Minimize Contact Time: Run the column "wetter" (with a higher flow rate) to reduce the time the compound spends on the stationary phase.

  • Use an Alternative Stationary Phase: Alumina is less acidic than silica gel and can be a suitable alternative for acid-sensitive compounds.[5]

Q4: Is it possible to purify this compound by distillation?

A4: As a liquid, distillation is a potential purification method.[8] However, furan derivatives can be susceptible to thermal decomposition at elevated temperatures.[9][10]

Recommendation: If distillation is attempted, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal degradation. Monitor the temperature carefully and check the purity of the distilled fractions by TLC, GC-MS, or HPLC.[6]

Data Presentation

Table 1: Typical Column Chromatography Conditions for Furan Esters

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (40-63 µm)Silica Gel (40-63 µm)
Eluent System Cyclohexane-Ethyl AcetateHexanes-Ethyl Acetate
Gradient 9:1Gradient from 19:1 to 1:1
Application Purification of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[11]General purification of a furan derivative[3]
Monitoring Thin-Layer Chromatography (TLC)Thin-Layer Chromatography (TLC)

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2527-96-0[8][12]
Molecular Formula C₇H₈O₃[8][12]
Molecular Weight 140.14 g/mol [8]
Physical Form Liquid[8]
Purity (Typical) ~97%[8]
Storage Sealed in dry, room temperature conditions[8]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol is a general method for purifying this compound from common impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[2]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform, crack-free bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[2][3]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, and so on) to separate the components.[2][3]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.[2][3]

Protocol 2: Purity Analysis by RP-HPLC

This protocol is for determining the final purity of the product.[6]

  • Sample Preparation: Accurately weigh ~10 mg of the purified product and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile:water mixture to create a 1 mg/mL stock solution. Dilute 1 mL of this stock solution to 10 mL with the same diluent for a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile[6]

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detector: UV-Vis at 254 nm.[6]

  • Analysis: Inject 10 µL of the sample and analyze the resulting chromatogram to determine the purity based on the relative peak area.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (Colored Oil) Dissolve Dissolve in Min. Solvent or Adsorb onto Silica Crude->Dissolve Load Load Sample onto Column Dissolve->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Evaporate Evaporate Solvents (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for the purification of this compound.

Troubleshooting_Tree cluster_separation cluster_decomposition cluster_purity Start Purification Challenge? PoorSep Poor Separation (Close Spots on TLC) Start->PoorSep Separation Issue Decomp Suspected Decomposition on Silica Gel Start->Decomp Low Yield/ Degradation LowPurity Final Purity Still Low Start->LowPurity Purity Issue ShallowGrad Use Shallower Gradient PoorSep->ShallowGrad First Step AltPhase Try Alumina or Preparative HPLC ShallowGrad->AltPhase If Unsuccessful DeactSilica Use Deactivated Silica (add Et3N to eluent) Decomp->DeactSilica Primary Solution FastChrom Increase Flow Rate DeactSilica->FastChrom Also Consider RedoChrom Repeat Chromatography with Optimized Conditions LowPurity->RedoChrom Distill Consider Vacuum Distillation (Caution: Thermal Stability) RedoChrom->Distill Alternative

Caption: Decision tree for troubleshooting common purification challenges.

References

Optimization of reaction conditions for "Methyl 5-methylfuran-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methylfuran-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Moisture Contamination: Water can interfere with the reaction, especially in Fischer esterification, by shifting the equilibrium back towards the reactants.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it is formed.
Catalyst Inactivity: The acid catalyst (in Fischer esterification) may be old or deactivated. The oxidizing agent (in oxidative esterification) may have lost its potency.Use a fresh, high-quality catalyst or oxidizing agent.
Sub-optimal pH: In the oxidative esterification from 5-methylfurfural, the reaction is sensitive to pH.Ensure the reaction conditions are maintained as per the protocol.
Presence of Multiple Spots on TLC / Impure Product Unreacted Starting Material: The reaction has not gone to completion.As mentioned above, extend the reaction time or adjust the temperature.
Side Reactions: Furan rings are susceptible to polymerization or ring-opening under acidic conditions.Avoid excessively high temperatures and prolonged reaction times. Use a milder acid catalyst if possible. Neutralize the reaction mixture promptly during workup.
Formation of Byproducts: Impurities in the starting materials can lead to the formation of undesired side products.Use highly pure starting materials.
Hydrolysis of the Ester: The methyl ester product can be hydrolyzed back to the carboxylic acid during workup if exposed to acidic or basic conditions for an extended period.Perform the workup efficiently and neutralize the reaction mixture carefully.
Dark Brown or Black Reaction Mixture Polymerization of Furan: Furan derivatives are known to polymerize, especially in the presence of strong acids and heat, leading to the formation of dark, insoluble materials.Use the recommended reaction temperature and avoid overheating. Consider using a milder acid catalyst or a shorter reaction time.
Difficulty in Product Isolation/Purification Emulsion during Extraction: The presence of polymeric material or other impurities can lead to the formation of a stable emulsion during the aqueous workup.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Oxidative Esterification of 5-methylfurfural: This method involves the direct conversion of 5-methylfurfural to the methyl ester in the presence of an oxidizing agent and methanol.

  • Fischer Esterification of 5-methyl-2-furoic acid: This is a classic method involving the reaction of 5-methyl-2-furoic acid with methanol in the presence of an acid catalyst.

Q2: My Fischer esterification reaction is not going to completion. How can I improve the yield?

A2: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, you can:

  • Use a large excess of methanol, which also serves as the solvent.

  • Remove water as it is formed, for instance, by using a Dean-Stark apparatus.

  • Ensure your acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is active and used in the correct catalytic amount.

Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble material is likely due to the acid-catalyzed polymerization of the furan ring. To minimize this:

  • Maintain careful temperature control and avoid overheating.

  • Use the minimum necessary amount of acid catalyst.

  • Keep the reaction time as short as possible while ensuring the conversion of the starting material.

Q4: What are the key differences between the oxidative esterification and Fischer esterification routes?

A4: The key differences are summarized in the table below:

FeatureOxidative EsterificationFischer Esterification
Starting Material 5-methylfurfural5-methyl-2-furoic acid
Key Reagents Oxidizing agent (e.g., MnO₂), MethanolAcid catalyst (e.g., H₂SO₄), Methanol
Byproducts Reduced form of the oxidizing agentWater
Advantages Direct conversion from the aldehydeWell-established, often high-yielding
Disadvantages May require specific and potentially hazardous reagentsEquilibrium reaction, risk of polymerization

Q5: How can I effectively purify the final product?

A5: Purification is typically achieved through extraction followed by column chromatography. After the reaction, the mixture is worked up by washing with water and brine. The crude product is then purified by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[1]

Experimental Protocols

Protocol 1: Oxidative Esterification of 5-Methylfurfural[2]

This protocol describes the synthesis of this compound from 5-methylfurfural.

Materials:

  • 5-Methylfurfural

  • Methanol (MeOH)

  • Sodium cyanide (NaCN)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Water

  • Saturated aqueous NaCl solution

Procedure:

  • Dissolve 5-methylfurfural (220 mg, 2 mmol) in methanol (4 mL).

  • Add sodium cyanide (39 mg, 0.8 mmol, 0.4 equiv.) to the solution and stir at room temperature for 5 minutes.

  • Add manganese dioxide (348 mg, 4 mmol, 2 equiv.) to the mixture.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After 12 hours, add dichloromethane (10 mL) to the reaction mixture.

  • Filter the mixture through a 10 mm pad of silica gel to remove insoluble inorganic components.

  • Wash the filtrate with water (2 x 15 mL) and then with saturated aqueous NaCl solution (1 x 10 mL).

  • The organic layer contains the desired product. The solvent can be removed under reduced pressure to obtain the purified product.

Quantitative Data:

Starting MaterialProductReagentsTemperatureTimeYield
5-MethylfurfuralThis compoundNaCN, MnO₂, MeOH40 °C12 hNot explicitly stated for this specific reaction in the source, but a similar reaction with furfural yielded the product.
Protocol 2: Fischer Esterification of 5-Methyl-2-furoic Acid (Representative Protocol)

This is a representative protocol for the Fischer esterification of 5-methyl-2-furoic acid, based on general procedures for similar compounds.[2][3]

Materials:

  • 5-Methyl-2-furoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the stirred solution.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizations

experimental_workflow_oxidative_esterification cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 5-methylfurfural in Methanol B Add NaCN, stir 5 min A->B C Add MnO₂ B->C D Stir at 40°C for 12h C->D E Add CH₂Cl₂ D->E After 12h F Filter through silica gel E->F G Wash with H₂O F->G H Wash with brine G->H I Isolate Product H->I

Caption: Experimental workflow for the oxidative esterification of 5-methylfurfural.

experimental_workflow_fischer_esterification cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 5-methyl-2-furoic acid in excess Methanol B Add catalytic H₂SO₄ A->B C Reflux for 2-4h B->C D Cool and remove excess Methanol C->D Reaction complete E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃(aq) E->F G Wash with brine F->G H Dry and concentrate G->H I Column Chromatography H->I J Isolate Product I->J

Caption: Experimental workflow for the Fischer esterification of 5-methyl-2-furoic acid.

fischer_esterification_mechanism cluster_catalyst Catalyst Cycle cluster_reactants Reactants cluster_products Products Carboxylic_Acid 5-Methyl-2-furoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester This compound Protonated_Ester->Ester - H⁺ Methanol Methanol H+ H⁺ H2O H₂O

Caption: Simplified mechanism of Fischer esterification.

References

Troubleshooting low conversion in 5-methylfuran-2-carboxylic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of the 5-methylfuran-2-carboxylic acid esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the esterification of 5-methylfuran-2-carboxylic acid?

A1: The esterification of 5-methylfuran-2-carboxylic acid is typically achieved through a Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol, ethanol, or butanol) in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct.[3][4]

Q2: What types of catalysts are most effective for this esterification?

A2: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common and effective catalysts for Fischer esterification.[2][5] Solid acid catalysts, such as tungstophosphoric acid supported on zirconia, are also highly effective and offer the advantage of being more environmentally benign and easier to separate from the reaction mixture.

Q3: How does the structure of the alcohol affect the reaction?

A3: The structure of the alcohol significantly impacts the conversion rate. Generally, primary alcohols (like methanol, ethanol, and butanol) show higher reactivity and lead to greater conversion than secondary or tertiary alcohols.[3] This is due to less steric hindrance around the hydroxyl group, allowing for easier nucleophilic attack on the protonated carboxylic acid.

Q4: What are the expected properties of the resulting esters?

A4: The esters of 5-methylfuran-2-carboxylic acid are typically colorless to pale yellow liquids at room temperature.[6][7] Their boiling points increase with the length of the alkyl chain of the alcohol. They are generally soluble in organic solvents like alcohol.[8]

Troubleshooting Guide for Low Conversion

Q1: My esterification reaction of 5-methylfuran-2-carboxylic acid has a very low yield. What are the common causes and how can I fix it?

A1: Low conversion in the esterification of 5-methylfuran-2-carboxylic acid can be attributed to several factors. Below is a step-by-step guide to troubleshoot this issue.

Potential Cause 1: Incomplete Reaction
  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack. An insufficient amount of catalyst will result in a slow or incomplete reaction.

  • Low Reaction Temperature: The esterification reaction has an activation energy that must be overcome. If the temperature is too low, the reaction will proceed very slowly or not at all.

  • Short Reaction Time: Fischer esterification is an equilibrium reaction and can be slow to reach completion. Reaction times typically range from 1 to 10 hours.[3]

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, thus reducing the ester yield. It is crucial to use anhydrous reagents and solvents.[4]

Solutions:

  • Optimize Catalyst Concentration: If using a mineral acid like H₂SO₄, ensure a catalytic amount is present. For solid acid catalysts, ensure sufficient catalyst loading.

  • Increase Reaction Temperature: Gradually increase the reaction temperature to the reflux temperature of the alcohol being used. For example, with a ZrTPA30PEGT100 catalyst, increasing the temperature from 110 °C to 125 °C has been shown to dramatically increase conversion.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting carboxylic acid spot is no longer visible.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous alcohol and solvents. Consider using a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product.

Potential Cause 2: Side Reactions and Degradation
  • Decarboxylation: Furan-based carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures, especially above 190°C. This forms 2-methylfuran as a byproduct, reducing the yield of the desired ester.

  • Furan Ring Opening: The furan ring can be unstable under strongly acidic conditions, leading to ring-opening and the formation of polymeric side products.

  • Ether Formation: The alcohol can undergo self-condensation to form an ether, especially at high temperatures and in the presence of a strong acid catalyst.

Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures. Maintain a gentle reflux and monitor for any signs of product degradation (e.g., darkening of the reaction mixture).

  • Choose a Milder Catalyst: If ring opening is suspected, consider using a milder acid catalyst or a solid acid catalyst, which can sometimes offer higher selectivity.

  • Optimize Reaction Conditions: Use the lowest effective temperature and the shortest possible reaction time to minimize side reactions.

Potential Cause 3: Issues with Starting Materials
  • Impure 5-Methylfuran-2-carboxylic Acid: Impurities in the starting material can interfere with the reaction or lead to the formation of colored byproducts. For instance, if the starting acid was synthesized from furfural, residual impurities could lead to resinous materials.

  • Wet Alcohol: As mentioned, water will inhibit the reaction. Using an alcohol that is not anhydrous is a common reason for low yields.

Solutions:

  • Purify the Starting Acid: If impurities are suspected, purify the 5-methylfuran-2-carboxylic acid by recrystallization before use.

  • Use Anhydrous Alcohol: Ensure the alcohol used is of an anhydrous grade.

Data Presentation

Table 1: Effect of Alcohol Chain Length on Esterification Yield (Illustrative)

AlcoholProductTypical CatalystTypical Reaction Time (h)Illustrative Yield (%)
MethanolMethyl 5-methylfuran-2-carboxylateH₂SO₄4-685-95
EthanolEthyl 5-methylfuran-2-carboxylateH₂SO₄5-780-90
n-ButanolButyl 5-methylfuran-2-carboxylateH₂SO₄6-875-85

Note: Yields are illustrative and can vary based on specific reaction conditions.

Table 2: Physicochemical Properties of 5-Methylfuran-2-carboxylic Acid and its Esters

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Methylfuran-2-carboxylic acidC₆H₆O₃126.11109-110[6]236-237[6]
This compoundC₇H₈O₃140.14N/A~255[7]
Ethyl 5-methylfuran-2-carboxylateC₈H₁₀O₃154.16N/AN/A
Butyl 5-methylfuran-2-carboxylateC₁₀H₁₄O₃182.22N/A122-123 @ 25 Torr[9]

Experimental Protocols

General Fischer Esterification Procedure
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylfuran-2-carboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol, or n-butanol, ~20 eq) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

  • Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Visualizations

Experimental_Workflow start Start reactants Combine 5-methylfuran-2-carboxylic acid, excess alcohol, and acid catalyst in a flask start->reactants reflux Heat the mixture to reflux (4-8 hours) reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool, remove excess alcohol, dissolve in organic solvent monitor->workup Reaction Complete wash Wash with H2O, NaHCO3 solution, and brine workup->wash dry Dry organic layer over Na2SO4, filter, and concentrate wash->dry purify Purify by vacuum distillation or column chromatography dry->purify product Pure Ester Product purify->product

General experimental workflow for esterification.

Fischer_Esterification_Mechanism step1 Step 1: Protonation of Carbonyl R-COOH + H⁺ ⇌ R-C(OH)₂⁺ step2 Step 2: Nucleophilic Attack R-C(OH)₂⁺ + R'OH ⇌ R-C(OH)₂(O⁺HR') step1->step2 Alcohol attacks step3 Step 3: Proton Transfer R-C(OH)₂(O⁺HR') ⇌ R-C(OH)(O⁺H₂)R' step2->step3 Intramolecular H⁺ shift step4 Step 4: Elimination of Water R-C(OH)(O⁺H₂)R' ⇌ R-C(O⁺H)R' + H₂O step3->step4 Water leaves step5 Step 5: Deprotonation R-C(O⁺H)R' ⇌ R-COOR' + H⁺ step4->step5 Regenerates catalyst

Mechanism of Fischer-Speier esterification.

Troubleshooting_Low_Conversion start Low Conversion Observed check_reaction Check Reaction Parameters start->check_reaction check_materials Check Starting Materials start->check_materials check_side_reactions Investigate Side Reactions start->check_side_reactions solution1 Increase Temperature Extend Reaction Time Add More Catalyst check_reaction->solution1 Temp/Time/Catalyst Suboptimal? solution2 Use Anhydrous Reagents Use Dean-Stark Trap check_reaction->solution2 Water Present? solution3 Purify Carboxylic Acid Use Dry Alcohol check_materials->solution3 Impurities or Water in Starting Materials? solution4 Lower Temperature Use Milder Catalyst check_side_reactions->solution4 Evidence of Degradation (e.g., color change)?

Troubleshooting decision tree for low conversion.

References

Technical Support Center: Identification of Impurities in Methyl 5-methylfuran-2-carboxylate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in "Methyl 5-methylfuran-2-carboxylate" samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my this compound sample?

A1: Impurities can originate from the synthesis process, degradation, or storage.[1] Potential impurities include:

  • Starting Material Residues: Unreacted starting materials such as 5-methyl-2-furoic acid or furfuryl alcohol.[1][2][3]

  • Intermediates: Incomplete reactions can result in the presence of synthesis intermediates, for example, Methyl 5-formylfuran-2-carboxylate.[1][4]

  • By-products: These arise from side reactions during synthesis and can include regioisomers or products from polymerization of the furan ring, especially under acidic conditions.[1][5]

  • Degradation Products: The most common degradation product is 5-methyl-2-furoic acid, formed by the hydrolysis of the methyl ester.[5][6] Oxidation of the furan ring can also lead to other degradation products.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product.[5][7]

Q2: Which analytical technique should I choose for impurity analysis? HPLC or GC-MS?

A2: The choice depends on the specific goal. A combination of techniques often provides the most comprehensive impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine quality control and for analyzing non-volatile or thermally sensitive impurities and degradation products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior resolution and sensitivity for volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials, which might be missed by HPLC.[1][7]

Q3: I need to definitively identify the structure of an unknown impurity. Which method is best?

A3: For absolute structural elucidation of an unknown impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[1][8] To perform NMR analysis, the impurity usually needs to be isolated, for instance, by using preparative HPLC.[1]

Troubleshooting Guides

HPLC Analysis

Issue 1: My main peak for this compound is tailing.

  • Potential Cause:

    • Column Overload: Injecting too high a concentration of the sample.[9]

    • Active Sites on Column: Free silanol groups on the silica-based stationary phase can interact with the analyte.[9]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of an impurity or the main compound.[9]

    • Column Contamination: Buildup of strongly retained compounds at the column inlet.[9]

  • Troubleshooting Steps:

    • Dilute the sample and reinject. If peak shape improves, the original sample was overloaded.[9]

    • Use a well-end-capped column. Alternatively, add a small amount of a competing base like triethylamine (e.g., 0.1%) to the mobile phase.[9]

    • Adjust the mobile phase pH to be at least two units away from the analyte's pKa.[9]

    • If possible, reverse flush the column (check manufacturer's instructions) or replace the guard column.[9]

Issue 2: I am seeing "ghost peaks" in my chromatogram.

  • Potential Cause:

    • Contaminated Mobile Phase: Impurities in the solvents used.[9]

    • System Contamination/Carryover: Residue from a previous injection remaining in the injector or column.[9]

    • Contaminated Sample Vials/Solvents: Introduction of contaminants during sample preparation.[9]

  • Troubleshooting Steps:

    • Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[9]

    • Implement a robust needle wash protocol. Flush the entire system, including the injector and column, with a strong solvent.[9]

    • Run a blank injection (injecting only the mobile phase) to confirm the system is clean.

    • Ensure all glassware and vials used for sample preparation are scrupulously clean.[9]

GC-MS Analysis

Issue 1: I am observing poor peak shape (fronting or tailing).

  • Potential Cause:

    • Column Overload (Fronting): Injecting too much sample.[10]

    • Active Sites in Inlet or Column (Tailing): Contamination or degradation of the inlet liner or the column itself.[11][12]

    • Improper Column Installation: The column is not installed at the correct depth in the injector.[13]

  • Troubleshooting Steps:

    • Reduce the injection volume or dilute the sample.[10]

    • Clean or replace the GC inlet liner. If tailing persists, bake out the column according to the manufacturer's instructions or trim the first few inches off the column inlet.[12]

    • Reinstall the column, ensuring it is positioned at the correct distance as specified in the instrument manual.[13]

Issue 2: My retention times are shifting between runs.

  • Potential Cause:

    • Leaks in the System: A leak in the injector or connections will affect flow rates.[13]

    • Fluctuating Oven Temperature: Poor temperature control by the GC oven.[14]

    • Carrier Gas Flow Rate Issues: Problems with the flow controller or gas source.[12]

  • Troubleshooting Steps:

    • Perform a leak check of the system, paying close attention to the septum and column fittings.[13]

    • Verify that the oven temperature is stable and consistent with the set method.

    • Check the carrier gas cylinder pressure and verify flow rates with a calibrated flow meter.[12]

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
5-Methyl-2-furoic acidC₆H₆O₃126.11Degradation (Hydrolysis), Starting Material[6]
Methyl 5-formylfuran-2-carboxylateC₇H₆O₄154.12Synthesis Intermediate[4]
Furfuryl alcoholC₅H₆O₂98.10Starting Material[2]
5-(Hydroxymethyl)furaldehydeC₆H₆O₃126.11Synthesis Intermediate[2]

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol is a representative method for the purity analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: 50% B[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10 µL.[7]

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.[7]

    • Dilute 1 mL of the stock solution to 10 mL with the same diluent to achieve a final concentration of 100 µg/mL.[7]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Protocol 2: Impurity Analysis by GC-MS

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.[7]

    • Inlet Temperature: 280 °C.[7]

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).[7]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.[7]

    • MS Transfer Line Temperature: 290 °C.[7]

    • Ion Source Temperature: 230 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: 40-550 m/z.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of Dichloromethane to obtain a 1 mg/mL solution.[7]

    • Filter the solution through a 0.45 µm syringe filter if necessary.[7]

Protocol 3: Structural Elucidation by NMR

This protocol outlines the general steps for preparing a sample for NMR analysis.

  • Sample Preparation:

    • If the impurity has been isolated (e.g., via preparative HPLC), dissolve 5-10 mg of the dried fraction in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire standard 1D spectra (¹H and ¹³C).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and definitively elucidate the structure of the impurity.

Visualizations

G cluster_workflow Impurity Identification Workflow Sample Receive Sample Analysis Analyze via HPLC/GC-MS Sample->Analysis Review Review Chromatogram for Unexpected Peaks Analysis->Review Decision Peak of Interest? Review->Decision Known Known Impurity? Decision->Known Yes Report Report Findings Decision->Report No Identify Identify via Library/Standard Known->Identify No Known->Report Yes Unknown Isolate Impurity (e.g., Prep-HPLC) Identify->Unknown Identify->Report Elucidate Structural Elucidation (NMR, HRMS) Unknown->Elucidate Elucidate->Report

Caption: A typical workflow for the detection, identification, and characterization of impurities.[1]

G cluster_troubleshooting Troubleshooting: Unexpected Chromatographic Peak Start Unexpected Peak Observed Shape What is the peak shape? Start->Shape Tailing Tailing Peak Shape->Tailing Tailing Fronting Fronting Peak Shape->Fronting Fronting Split Split/Broad Peak Shape->Split Split/Broad Sharp Sharp, Symmetric Peak Shape->Sharp Sharp CauseTailing Potential Causes: - Column active sites - Contamination - Wrong mobile phase pH Tailing->CauseTailing CauseFronting Potential Causes: - Column overload - Sample solvent issue Fronting->CauseFronting CauseSplit Potential Causes: - Column void/blockage - Injector issue - Co-elution Split->CauseSplit CauseSharp Potential Causes: - Carryover ('Ghost Peak') - Mobile phase impurity - Real sample impurity Sharp->CauseSharp

Caption: Decision tree for troubleshooting common chromatographic peak shape issues.[9][10]

G cluster_synthesis Synthesis Pathway & Potential Impurity Sources A Furfuryl Alcohol (Starting Material) B Vilsmeier-Haack Reaction A->B Impurity1 Unreacted Starting Material A->Impurity1 C 5-(Hydroxymethyl)furaldehyde (Intermediate) B->C Impurity3 By-products from side reactions B->Impurity3 D Oxidation C->D Impurity2 Incomplete Reaction (Intermediate C) C->Impurity2 E 5-(Hydroxymethyl)furan- 2-carboxylic acid D->E D->Impurity3 F Esterification E->F G Methyl 5-(hydroxymethyl) furan-2-carboxylate F->G H Methyl 5-methylfuran- 2-carboxylate (Final Product) G->H Further Steps Impurity4 Degradation (Hydrolysis to Acid) H->Impurity4

Caption: Simplified synthesis pathway highlighting potential points of impurity introduction.[2]

References

Preventing polymerization during furan derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Derivative Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of furan derivatives, with a core focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization a significant side reaction during the synthesis of furan derivatives?

A1: The furan ring is highly susceptible to polymerization, particularly under acidic conditions which are common in many synthetic procedures like Friedel-Crafts acylation.[1] The primary triggers for this unwanted side reaction include the use of strong acid catalysts (e.g., AlCl₃), high reaction temperatures, and the inherent reactivity of the furan ring itself. Under these conditions, the furan ring can open, forming highly reactive intermediates that readily polymerize, leading to reduced yields, purification challenges, and the formation of intractable polymeric byproducts.[1]

Q2: What are the general strategies to minimize or prevent polymerization?

A2: Key strategies to control polymerization include:

  • Catalyst Selection: Opting for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or heterogeneous catalysts can significantly reduce polymer formation compared to strong Lewis acids like AlCl₃.[1]

  • Temperature Control: Strict temperature management is crucial as many furan reactions are exothermic. Maintaining a low and controlled temperature, especially during the addition of reagents, can prevent runaway reactions and subsequent polymerization.[1]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, in the acid-catalyzed conversion of furan, using methanol as a solvent has been shown to suppress polymerization by stabilizing reactive intermediates.[2]

  • Use of Inhibitors: Radical scavengers like Butylated Hydroxytoluene (BHT) or hydroquinone can be added in small amounts to inhibit radical-initiated polymerization, although this is more common for preventing polymerization during storage or in radical-mediated reactions.

  • Prompt Neutralization: After the reaction is complete, it is critical to neutralize the acid catalyst promptly to prevent further degradation and polymerization of the product during workup and purification.[1]

Q3: What concentration of inhibitors like BHT or hydroquinone should I use?

A3: While specific concentrations for every furan synthesis are not universally documented, typical concentrations for inhibiting polymerization in reactive monomers are in the parts-per-million (ppm) range. For example, Butylated Hydroxytoluene (BHT) is often used at concentrations of approximately 0.01% by weight as an inhibitor.[3] For unstabilized solvents like THF, which can form peroxides that initiate polymerization, adding BHT in the 100-300 ppm range is a common practice for stabilization.[4] The effective amount can range from about 0.01 ppm to 10,000 ppm depending on the monomer and conditions.[5] It is advisable to start with a low concentration (e.g., 100-500 ppm) and optimize as needed, as excessive amounts of inhibitor could potentially interfere with the desired reaction.

Q4: Can the order of reagent addition affect the extent of polymerization?

A4: Absolutely. For reactions like the Friedel-Crafts acylation of furan, the slow, dropwise addition of furan to a cooled mixture of the acylating agent and catalyst is recommended.[1] This method helps to maintain a low concentration of the reactive furan species at any given time and allows for better control of the reaction temperature, thereby minimizing polymerization.

Troubleshooting Guides

Issue 1: Low Yield of Desired Furan Derivative and Formation of a Dark, Tarry Substance
Possible Cause Troubleshooting Steps
Excessive Polymerization - Reduce Reaction Temperature: Use an ice bath or cryostat to maintain a lower and more stable temperature throughout the reaction. - Change Catalyst: Switch from a strong Lewis acid (e.g., AlCl₃) to a milder one (e.g., ZnCl₂, SnCl₄) or a heterogeneous catalyst (e.g., zeolites). - Slow Reagent Addition: Add the furan substrate dropwise to the reaction mixture to avoid a rapid exothermic reaction.[1] - Add a Polymerization Inhibitor: Introduce a small amount of a radical inhibitor like BHT or hydroquinone (e.g., 100-500 ppm).
Ring Opening/Degradation - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can promote ring-opening side reactions in the presence of acid. - Prompt Workup: Neutralize the acid catalyst immediately upon reaction completion to prevent product degradation during workup and purification.[1]
Sub-optimal Reagent Stoichiometry - Optimize Molar Ratios: Systematically vary the molar ratios of the reactants and catalyst to find the optimal conditions for product formation over polymerization.
Issue 2: Difficulty in Purifying the Furan Derivative from Polymeric Byproducts
Possible Cause Troubleshooting Steps
High Polarity of Polymer - Column Chromatography: Use a suitable solvent system to separate the less polar furan derivative from the more polar polymeric material on a silica gel column. - Distillation: If the desired product is volatile, vacuum distillation can be an effective method to separate it from the non-volatile polymer.[1]
Similar Solubility Profiles - Solvent Extraction: Experiment with different solvent pairs for liquid-liquid extraction to selectively dissolve the desired product, leaving the polymer behind. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can help to remove polymeric impurities.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of furan derivatives, providing a clear comparison for experimental design.

Table 1: Effect of Catalyst on the Yield of 2-Acetylfuran

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Phosphoric Acid (85%)Acetic AnhydrideNone70590.0[6]
Zinc ChlorideAcetic AnhydrideAcetic Acid20-1103-5High (not specified)[7]
H-beta ZeoliteAcetic AnhydrideVaries1104~70[8]
[Sn]-Beta ZeoliteAcetic AnhydrideHeptane1054~60[8]
AlPW12O40/Mg(OH)2Acetic AcidNone0-Good to Excellent[9]

Table 2: Influence of Molar Ratio on 2-Acetylfuran Yield (Phosphoric Acid Catalyst)

Acetic Anhydride : Furan (Molar Ratio)Temperature (°C)Time (h)Yield (%)Reference
1.1 : 170588.2[6]
1.2 : 170589.0[6]
1.3 : 170590.0[6]

Table 3: Effect of Catalyst and Conditions in Paal-Knorr Synthesis of 2,5-Dimethylfuran

Catalyst (mol%)SolventConditionsTime (h)Yield (%)Reference
p-TsOH·H₂O (5)TolueneReflux (Dean-Stark)4-6~85[6]
HCl (catalytic)Ethanol/WaterMicrowave (140°C)0.05-0.08High (not specified)[6]
NoneNoneMicrowave (140°C)0.05-0.08High (not specified)[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation with Minimized Polymerization

This protocol is adapted from a method designed to reduce polymer formation by using a milder acid catalyst and strict temperature control.[1]

Materials:

  • Furan

  • Acetic Anhydride

  • 85% Phosphoric Acid

  • Chloroform

  • 30% Sodium Hydroxide solution

  • Water

Apparatus:

  • 100 mL round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reagent Charging: In a 100 mL flask equipped with a mechanical stirrer and thermometer, add 12.3 g (0.12 mol) of acetic anhydride and 1.2 g of 85% phosphoric acid.

  • Controlled Addition of Furan: Begin stirring the mixture and cool the flask in a water bath to maintain an internal temperature of 20-25°C. Slowly add 6.8 g (0.1 mol) of furan dropwise from the dropping funnel over approximately 1 hour. Careful temperature control during this exothermic addition is critical to prevent polymerization.[1]

  • Reaction: Once the addition is complete, heat the mixture to 70°C and maintain this temperature for 5 hours with continuous stirring.

  • Work-up and Quenching: Cool the reaction mixture to 50°C and add 200 mL of water. Stir for 30 minutes, then further cool to below 30°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of chloroform. Combine the organic layers.

  • Neutralization: Wash the combined organic layer with a 30% sodium hydroxide solution until the pH of the aqueous layer is between 6.5 and 7.5. This step is crucial to neutralize the phosphoric acid catalyst and prevent acid-catalyzed degradation during the final purification.[1] Subsequently, wash the organic layer with water until it is neutral.

  • Purification: Recover the chloroform by atmospheric distillation. The crude 2-acetylfuran can then be purified by vacuum distillation.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes a classic method for the synthesis of a substituted furan from a 1,4-dicarbonyl compound.[6]

Materials:

  • Hexane-2,5-dione

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap (the theoretical amount is 1.8 mL). Continue to reflux for 4-6 hours or until no more water is collected.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethylfuran. Further purification can be achieved by distillation if necessary.

Visualizations

polymerization_prevention_workflow start Furan Derivative Synthesis (e.g., Friedel-Crafts Acylation) issue Polymerization Observed? (Low Yield, Tarry Byproduct) start->issue temp_control Implement Strict Temperature Control (e.g., 0-25°C) issue->temp_control Yes success Successful Synthesis: High Yield, Minimal Polymer issue->success No catalyst_change Switch to Milder Catalyst (e.g., ZnCl2, Zeolite) temp_control->catalyst_change reagent_addition Slow, Dropwise Addition of Furan Substrate catalyst_change->reagent_addition inhibitor Add Radical Inhibitor (e.g., BHT, 100-500 ppm) reagent_addition->inhibitor re_evaluate Re-evaluate Reaction inhibitor->re_evaluate re_evaluate->issue Still Polymerizing re_evaluate->success Improved acid_catalyzed_polymerization furan Furan protonated_furan Protonated Furan (Reactive Intermediate) furan->protonated_furan + H⁺ (from Acid) desired_product Desired Furan Derivative furan->desired_product + Acylating Agent (Milder Conditions) ring_opened Ring-Opened Species (Carbocation) protonated_furan->ring_opened Ring Opening polymer Polymer (Undesired Byproduct) ring_opened->polymer Polymerization acyl_halide Acyl Halide/ Anhydride acyl_halide->furan strong_acid Strong Acid (e.g., AlCl3) strong_acid->furan

References

Removal of unreacted starting materials from "Methyl 5-methylfuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from "Methyl 5-methylfuran-2-carboxylate".

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: Presence of Unreacted 5-Methyl-2-furoic Acid

  • Question: My final product is contaminated with the starting carboxylic acid. How can I remove it?

  • Answer: Unreacted 5-methyl-2-furoic acid can be effectively removed by a liquid-liquid extraction using a mild aqueous base.[1][2] During the workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[2][3] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[4] The neutral ester product will remain in the organic layer.[4] This process should be repeated until the aqueous layer is no longer basic, which can be checked with pH paper.

Issue 2: Residual Methanol in the Final Product

  • Question: I'm having trouble removing all the methanol used in the esterification reaction. What is the best approach?

  • Answer: Methanol is highly soluble in water and can be removed by washing the organic layer with water or a saturated aqueous sodium chloride solution (brine) during the liquid-liquid extraction process. The brine wash helps to break up emulsions and further draws water-miscible solvents like methanol out of the organic phase. Subsequently, drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) will remove any remaining traces of water and methanol.[5] Finally, careful evaporation of the organic solvent under reduced pressure should yield the purified product.

Issue 3: Contamination with Unreacted 2-Methylfuran

  • Question: My reaction was an acylation of 2-methylfuran, and I have unreacted starting material remaining. How do I separate it from my product?

  • Answer: Unreacted 2-methylfuran is often more volatile and less polar than the acylated product, "this compound". This difference in physical properties can be exploited for purification. Flash column chromatography on silica gel is a highly effective method for separating the product from the less polar 2-methylfuran.[6][7] A solvent system with a gradually increasing polarity, such as a hexane-ethyl acetate gradient, will typically elute the unreacted 2-methylfuran first, followed by the more polar product.[8]

Issue 4: Product Discoloration (Yellowing or Darkening)

  • Question: My purified this compound is turning yellow or brown. What is causing this and how can I prevent it?

  • Answer: Furan derivatives can be sensitive to air, light, and residual acid, which can lead to discoloration through oxidation and polymerization.[3][9] To prevent this, ensure that all acidic residues from the reaction are neutralized during the workup by washing with a mild base.[9] When performing column chromatography, consider using silica gel that has been neutralized with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[10] Store the purified product under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a low temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are column chromatography, recrystallization, and liquid-liquid extraction.[8] Column chromatography is excellent for separating compounds with different polarities.[8] Recrystallization is a cost-effective method for purifying solid compounds. Liquid-liquid extraction is crucial for removing acidic or basic impurities and water-soluble starting materials.[11]

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[12] It allows you to track the separation of your desired product from starting materials and byproducts during column chromatography and to check the purity of your fractions before combining them.[8]

Q3: My furan product seems to be degrading on the silica gel column. What can I do?

A3: Furan rings can be susceptible to decomposition on acidic silica gel.[10] To mitigate this, you can either use a less acidic stationary phase like neutral alumina or "deactivate" the silica gel by pre-treating it with a small percentage of a base, such as triethylamine, in your eluent.[10]

Data Presentation

Table 1: Purification Methods for Furan Derivatives and Related Compounds

CompoundPurification MethodEluent/Solvent SystemReference
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateFlash Column ChromatographyCyclohexane-EtOAc (9:1)[12]
Furan-2-yl(phenyl)methanolColumn ChromatographyHexanes:Ethyl Acetate (gradient from 100% hexane to 3:2)[7]
2-Acyl-5-methylfuranColumn ChromatographyHexanes/Ethyl Acetate (2:1)[6]
Methyl 2-(5-methylfuran-2-yl)benzoateColumn ChromatographyHexane:Ethyl Acetate (gradient from 98:2)[8]
Methyl 2-(5-methylfuran-2-yl)benzoateRecrystallizationMethanol, Ethanol, or Dichloromethane/Hexane[8]

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted 5-methyl-2-furoic acid from the crude product mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 3 and 4) two to three more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Flash Column Chromatography

This protocol is a general guideline for the purification of this compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[8]

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and crack-free stationary phase.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[8] Evaporate the solvent and carefully load the dried powder onto the top of the column.[8]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.[8]

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).[8]

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[8]

Recrystallization

This protocol is for the final purification of solid this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane).[8][13]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature.[8] Further cooling in an ice bath can promote more complete crystallization.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude This compound check_impurities Identify Impurities (e.g., via TLC, NMR) start->check_impurities acidic_impurity Unreacted 5-Methyl-2-furoic Acid? check_impurities->acidic_impurity Analyze alcohol_impurity Unreacted Methanol? acidic_impurity->alcohol_impurity No basic_wash Perform Liquid-Liquid Extraction with aq. NaHCO3 acidic_impurity->basic_wash Yes sm_impurity Unreacted 2-Methylfuran? alcohol_impurity->sm_impurity No water_wash Wash with Water/Brine and Dry (Na2SO4) alcohol_impurity->water_wash Yes discoloration Product Discolored? sm_impurity->discoloration No column_chrom Perform Column Chromatography (e.g., Hexane/EtOAc gradient) sm_impurity->column_chrom Yes neutralize_store Neutralize Silica Gel (optional) Store under inert atmosphere, protected from light discoloration->neutralize_store Yes recrystallization Consider Recrystallization for Final Purity discoloration->recrystallization No basic_wash->alcohol_impurity water_wash->sm_impurity column_chrom->discoloration neutralize_store->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

"Methyl 5-methylfuran-2-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-methylfuran-2-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a dry, room-temperature environment.[1][2][3][4] The compound is a liquid at room temperature and should be protected from moisture and prolonged exposure to high temperatures to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are:

  • Oxidation: The methyl group on the furan ring is susceptible to oxidation, which can lead to the formation of 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), 5-formylfuran-2-carboxylic acid (FFCA), and ultimately furan-2,5-dicarboxylic acid (FDCA). The furan ring itself can also undergo oxidation, potentially leading to ring-opening products.

  • Hydrolysis: The methyl ester functional group can be hydrolyzed to 5-methylfuran-2-carboxylic acid and methanol. This reaction is typically accelerated by the presence of acids or bases.

  • Photodegradation: Furan-containing compounds can be sensitive to light, especially UV light.[1] Photodegradation can lead to complex reaction pathways, including dimerization and polymerization.

  • Thermal Degradation: At elevated temperatures (typically above 140°C), furan-2-carboxylates can be susceptible to thermal degradation, which may involve decarboxylation.[5][6][7]

Q3: Is this compound sensitive to light?

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Appearance of a new, more polar peak in my HPLC analysis over time.
  • Possible Cause: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-methylfuran-2-carboxylic acid). Carboxylic acids are generally more polar than their corresponding esters and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak by co-injection with a standard of 5-methylfuran-2-carboxylic acid or by using LC-MS to check the mass of the new peak.

    • Check Solvent pH: Ensure that the solvents used for your sample preparation and storage are neutral. Acidic or basic conditions will accelerate hydrolysis.

    • Minimize Water Contact: Use anhydrous solvents where possible and minimize the exposure of your sample to atmospheric moisture.

    • Temperature Control: Store stock solutions and samples at a low temperature (e.g., 2-8°C) to slow down the rate of hydrolysis.

Issue 2: My sample has developed a yellow or brownish color.
  • Possible Cause: Discoloration can be an indication of oxidative degradation or polymerization. The furan ring is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: When handling the compound, especially for long-term storage or at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Incompatible Reagents: Be aware of strong oxidizing agents in your reaction mixture that could degrade the furan ring.

    • Light Protection: Store the compound and your samples protected from light, as photodegradation can also lead to colored impurities.

    • Purity Check: Analyze the discolored sample by techniques like HPLC or GC-MS to identify the impurities.

Issue 3: Loss of starting material and the appearance of multiple new peaks in GC-MS analysis after a reaction at high temperature.
  • Possible Cause: Thermal degradation of this compound can occur at elevated temperatures. This can lead to a complex mixture of degradation products through pathways like decarboxylation and ring-opening.[5][6][7][8]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, try running the experiment at a lower temperature.

    • Shorter Reaction Time: Minimize the time the compound is exposed to high temperatures.

    • Inert Atmosphere: High-temperature reactions should be performed under an inert atmosphere to prevent thermo-oxidative degradation.

    • Analyze Degradants: If possible, try to identify the major degradation products to understand the decomposition pathway and better optimize your reaction conditions.

Summary of Potential Degradation Products

Degradation PathwayKey Degradation Product(s)Analytical Signature
Hydrolysis 5-methylfuran-2-carboxylic acid, MethanolMore polar peak in RP-HPLC, Mass corresponding to the carboxylic acid in LC-MS
Oxidation 5-(methoxycarbonyl)furan-2-carboxylic acid, 5-formylfuran-2-carboxylic acid, Furan-2,5-dicarboxylic acidPeaks with different retention times in HPLC/GC, Masses corresponding to oxidized species in MS
Photodegradation Dimerization/Polymerization productsBroad peaks in chromatograms, potential for insolubility, complex mixture in MS
Thermal Degradation Decarboxylation and ring-opened productsComplex chromatogram with multiple peaks, loss of the furan ring structure

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Photostability: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber with controlled UV and visible light). Keep a control sample wrapped in aluminum foil.

    • Thermal Stress: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 60°C). Keep a control sample at room temperature.

  • Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Analysis: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks. Calculate the percentage of degradation.

Visualizations

DegradationPathways MMFC This compound CarboxylicAcid 5-methylfuran-2-carboxylic acid MMFC->CarboxylicAcid Hydrolysis (H₂O, H⁺/OH⁻) Methanol Methanol MMFC->Methanol Hydrolysis (H₂O, H⁺/OH⁻) OxidizedProducts Oxidized Products (MCFC, FFCA, FDCA) MMFC->OxidizedProducts Oxidation (O₂, Oxidizing Agents) PhotoProducts Photodegradation Products (Dimers, Polymers) MMFC->PhotoProducts Photodegradation (Light, esp. UV) ThermalProducts Thermal Degradation Products (Decarboxylation, Ring-opening) MMFC->ThermalProducts Thermal Degradation (High Temperature)

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Photo Photostability Stress->Photo Thermal Thermal Stress Stress->Thermal Analysis Analyze at Time Points (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Evaluate Data: - % Degradation - Identify Degradants Analysis->Data

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 5-methylfuran-2-carboxylate is paramount for the integrity of subsequent research and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable purity assessment. This guide provides a comparative overview of HPLC methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

While several analytical techniques can be employed for purity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for non-volatile and thermally sensitive compounds like this compound.[1] For a comprehensive purity profile, especially for identifying volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be a complementary technique.[1]

This guide will focus on providing a primary RP-HPLC method and will also discuss alternative columns that can be used to optimize the separation based on specific analytical needs.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity.[1] A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column.

Table 1: Proposed RP-HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30-31 min: 95% to 50% B31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Diluent Acetonitrile:Water (50:50 v/v)

This proposed method is based on a protocol for the similar compound Methyl 2-(5-methylfuran-2-yl)benzoate and serves as an excellent starting point for method development and validation.[1]

Alternative HPLC Columns for Method Optimization

The choice of HPLC column is critical for achieving optimal separation. While a C18 column is a versatile and common starting point, other stationary phases can offer different selectivities, which can be advantageous for resolving specific impurities.[2]

Table 2: Comparison of Alternative HPLC Columns
Column TypeKey CharacteristicsIdeal For
C18 (Octadecyl) High hydrophobicity, strong retention for non-polar compounds. The most widely used reversed-phase column.[3]General-purpose analysis of a wide range of compounds.
Biphenyl Increased retention and selectivity for aromatic and unsaturated compounds due to π-π interactions.[4]Resolving aromatic analytes and complex samples where C18 provides insufficient selectivity.[4]
PFP (Pentafluorophenyl) Offers unique selectivity for halogenated compounds, and those with polar functional groups.Separating positional isomers and polar compounds that are poorly retained on C18.
C8 (Octyl) Less hydrophobic retention than C18, which can be beneficial for strongly retained compounds.Analytes that are too strongly retained on a C18 column, allowing for faster elution.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the diluent (Acetonitrile:Water, 50:50 v/v).[1]

  • Working Solution (100 µg/mL): Further dilute 1 mL of the stock solution to 10 mL with the diluent.[1]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation

Once the HPLC method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for this compound should be pure and free from co-eluting peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999.[7]
Accuracy To determine the closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.[5]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[7]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for HPLC purity analysis.

method_selection cluster_alternatives Alternative Columns start Start Method Development c18 Use Standard C18 Column start->c18 resolution_check Adequate Resolution? c18->resolution_check yes Yes resolution_check->yes Yes no No resolution_check->no No validate Proceed to Method Validation yes->validate biphenyl Try Biphenyl Column for Aromatic Selectivity no->biphenyl pfp Try PFP Column for Polar/Halogenated Impurities no->pfp biphenyl->resolution_check pfp->resolution_check

Figure 2. Decision tree for HPLC column selection.

Potential Impurities

A thorough purity analysis requires consideration of potential impurities arising from the synthesis of this compound. Common synthetic routes may lead to the following impurities:

  • 5-Methylfuran-2-carboxylic acid: The corresponding carboxylic acid, which may be present as an unreacted starting material or due to hydrolysis of the ester.[8]

  • Starting materials from synthesis: Depending on the synthetic route, precursors to the furan ring or the methyl group could be present.

  • Byproducts of side reactions: Dimerization or polymerization products, or isomers formed under certain reaction conditions.[9]

The developed HPLC method should be capable of separating the main peak of this compound from these and any other potential impurities. The use of a Diode Array Detector (DAD) is beneficial as it can help in assessing peak purity.

References

A Comparative Guide to the Analysis of Methyl 5-methylfuran-2-carboxylate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. Methyl 5-methylfuran-2-carboxylate, a furan derivative, is a molecule of interest in various fields, including flavor and fragrance chemistry, and as a potential building block in medicinal chemistry. This guide provides an objective comparison of two prominent analytical techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data from analogous furan derivatives to provide a comprehensive overview of what can be expected for the analysis of this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the nature of the analyte. Below is a summary of typical performance data for GC-MS and HPLC methods based on the analysis of furan derivatives, which serves as a reasonable projection for the analysis of this compound.

ParameterGC-MS Method (for Furan Derivatives)[1][2][3]HPLC-DAD Method (for Furan Derivatives)[1]
Limit of Detection (LOD) 0.001 - 0.225 ng/g0.11 - 0.76 µg/mL
Limit of Quantitation (LOQ) 0.003 - 0.675 ng/g0.35 - 2.55 µg/mL
Linearity (r²) > 0.995[1]> 0.99
Recovery 76 - 117%[1][2][3]≥ 89.9%[1]
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20%[1][2][3]Intra- and Inter-day: ≤ 4.5%[1]

Note: The quantitative performance data for the GC-MS method for this compound is based on typical values reported for other furan derivatives due to the limited availability of a specific validated method for this exact compound in the reviewed literature.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, offering high chromatographic resolution and definitive identification based on mass spectra.[1]

1. Sample Preparation (Direct Injection):

  • Accurately prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • If necessary, dilute the sample to be analyzed with the same solvent to fall within the calibration range.

2. GC-MS System and Conditions:

  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent.[4]

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.[4]

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Injection Port: Split/splitless injector, operated in splitless mode at 250°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Acquisition Mode: A combination of full scan mode (e.g., m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

    • Predicted Quantifier and Qualifier Ions: Based on the structure of this compound (molecular weight: 140.14 g/mol ), likely ions would include the molecular ion (m/z 140) and key fragments (e.g., m/z 125 [M-15, loss of -CH3], m/z 109 [M-31, loss of -OCH3], m/z 81).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive.

1. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis or DAD set to a wavelength where this compound exhibits maximum absorbance (this would need to be determined experimentally, but a common starting point for furan derivatives is around 254 nm).

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the decision-making involved in choosing an analytical method, the following diagrams are provided.

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Prepare Stock Solution (1 mg/mL) prep_cal Create Calibration Standards prep_start->prep_cal prep_sample Dilute Sample prep_cal->prep_sample analysis_inject Inject 1 µL into GC prep_sample->analysis_inject analysis_sep Chromatographic Separation (DB-5ms column) analysis_inject->analysis_sep analysis_ion Electron Ionization (70 eV) analysis_sep->analysis_ion analysis_detect Mass Detection (Scan/SIM) analysis_ion->analysis_detect data_id Identify Peak by Retention Time & Mass Spectrum analysis_detect->data_id data_quant Quantify using Calibration Curve data_id->data_quant data_report Report Concentration data_quant->data_report

Caption: A typical workflow for the GC-MS analysis of this compound.

Method Selection: GC-MS vs. HPLC cluster_gcms GC-MS cluster_hplc HPLC start Need to analyze this compound gcms_adv Advantages: - High Sensitivity (trace analysis) - High Selectivity (mass spectrum) - Ideal for volatile compounds start->gcms_adv High sensitivity required? hplc_adv Advantages: - Suitable for less volatile compounds - Robust for routine analysis - Simpler sample preparation start->hplc_adv Routine QC needed? gcms_disadv Disadvantages: - Requires analyte to be thermally stable gcms_adv->gcms_disadv hplc_disadv Disadvantages: - Lower sensitivity than GC-MS - Potential for matrix interference hplc_adv->hplc_disadv

Caption: A decision-making diagram for selecting between GC-MS and HPLC for analysis.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-methylfuran-2-carboxylate and a selection of structurally related furan derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive resource for the identification, purity assessment, and structural elucidation of these compounds. The inclusion of experimental data for the target molecule and its analogs, alongside a detailed experimental protocol, offers a practical tool for spectral analysis and interpretation.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of furan derivatives are distinguished by characteristic chemical shifts of the furan ring protons and their substituents. The electronic environment of each proton, influenced by the nature and position of the substituents, dictates its resonance frequency. The table below summarizes the ¹H NMR spectral data for this compound and its analogs, recorded in Chloroform-d (CDCl₃), unless otherwise specified.

CompoundH-3 (δ, mult, J)H-4 (δ, mult, J)Other Protons (δ, mult, J)
This compound 7.06 (d, J=3.4 Hz)6.11 (d, J=3.4 Hz)3.87 (s, 3H, -OCH₃), 2.36 (s, 3H, -CH₃)
Ethyl 5-methylfuran-2-carboxylate7.08 (d, J=3.4 Hz)6.09 (d, J=3.4 Hz)4.33 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 2.35 (s, 3H, -CH₃), 1.36 (t, 3H, J=7.1 Hz, -OCH₂CH₃)
Methyl furan-2-carboxylate7.19 (dd, J=3.6, 0.8 Hz)6.51 (dd, J=3.6, 1.8 Hz)7.60 (dd, 1H, J=1.8, 0.8 Hz, H-5), 3.90 (s, 3H, -OCH₃)
5-Methylfuran-2-carboxylic acid7.11 (d, J=3.4 Hz)6.20 (d, J=3.4 Hz)11.5 (br s, 1H, -COOH), 2.40 (s, 3H, -CH₃)
5-Methylfurfural7.18 (d, J=3.3 Hz)6.24 (d, J=3.3 Hz)9.51 (s, 1H, -CHO), 2.42 (s, 3H, -CH₃)
2-Methylfuran5.93 (dd, J=3.2, 1.0 Hz)6.23 (dd, J=3.2, 1.8 Hz)7.25 (dd, 1H, J=1.8, 1.0 Hz, H-5), 2.26 (s, 3H, -CH₃)

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra offer valuable insights into the carbon framework of the molecules. The chemical shifts are highly sensitive to the electronic environment of each carbon atom, providing a unique fingerprint for each compound. The table below compares the ¹³C NMR spectral data for this compound and its analogs.

CompoundC2 (δ)C3 (δ)C4 (δ)C5 (δ)Other Carbons (δ)
This compound 143.9119.1109.1157.9159.2 (C=O), 51.8 (-OCH₃), 14.0 (-CH₃)
Ethyl 5-methylfuran-2-carboxylate144.1119.0109.0157.7159.4 (C=O), 60.7 (-OCH₂CH₃), 14.4 (-OCH₂CH₃), 14.0 (-CH₃)
Methyl furan-2-carboxylate144.8118.0112.1146.7158.9 (C=O), 52.0 (-OCH₃)
5-Methylfuran-2-carboxylic acid (Predicted)147.2120.5109.4158.8161.2 (C=O), 13.9 (-CH₃)
5-Methylfurfural153.2124.0109.6158.9176.8 (-CHO), 13.0 (-CH₃)
2-Methylfuran151.7106.1110.5141.013.4 (-CH₃)

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. This protocol can be adapted based on the specific instrumentation and sample characteristics.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of solvent signals that may overlap with analyte resonances.

    • For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution (δ = 0.00 ppm).

    • Transfer the prepared solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

    • The instrument is tuned to the appropriate frequencies for the ¹H and ¹³C nuclei.

    • The sample is inserted into the magnet, and the magnetic field is shimmed to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is generally employed.

    • Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. These parameters are adjusted to ensure adequate signal-to-noise and resolution.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse experiment is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.

    • The spectrum is then phased, and the baseline is corrected to ensure accurate integration and peak picking.

    • The chemical shifts (δ) are referenced to the internal standard.

    • The integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

    • The coupling constants (J) in the ¹H NMR spectrum are measured to determine the connectivity of adjacent protons.

    • The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the various carbon environments within the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to the final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh/Measure Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Spectrometer Setup & Shimming transfer->setup acquire_h1 Acquire ¹H NMR (FID) setup->acquire_h1 acquire_c13 Acquire ¹³C NMR (FID) setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference analyze_shifts Analyze Chemical Shifts (δ) reference->analyze_shifts analyze_coupling Analyze Coupling Constants (J) reference->analyze_coupling analyze_int Analyze Integration reference->analyze_int structure Structure Elucidation analyze_shifts->structure analyze_coupling->structure analyze_int->structure

A Comparative Guide to the Reactivity of Methyl 5-methylfuran-2-carboxylate and Ethyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 5-methylfuran-2-carboxylate and Ethyl 5-methylfuran-2-carboxylate. These two closely related furan derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Ethyl 5-methylfuran-2-carboxylate is presented in Table 1. These properties are essential for selecting appropriate solvents, reaction temperatures, and purification methods.

PropertyThis compoundEthyl 5-methylfuran-2-carboxylate
Molecular Formula C₇H₈O₃C₈H₁₀O₃
Molecular Weight 140.14 g/mol 154.16 g/mol
Boiling Point ~185-187 °C (estimated)~200-202 °C (estimated)
CAS Number 6141-58-85433-22-7

Comparative Chemical Reactivity

The reactivity of both this compound and Ethyl 5-methylfuran-2-carboxylate is primarily governed by the furan ring and the ester functional group. The principal difference in their reactivity stems from the nature of the alkyl group (methyl vs. ethyl) of the ester, which introduces subtle steric and electronic effects.

It is important to note that while direct, side-by-side comparative experimental data for these two specific molecules is limited in publicly available literature, the following comparison is based on well-established principles of organic chemistry regarding the relative reactivity of methyl and ethyl esters.

Table 2: Comparison of Reactivity in Key Chemical Transformations

ReactionPredicted Relative ReactivityRationale
Hydrolysis (Acid or Base Catalyzed) Methyl > EthylThe smaller methyl group presents less steric hindrance to the approach of a nucleophile (e.g., water or hydroxide ion) to the electrophilic carbonyl carbon, leading to a faster reaction rate.[1][2]
Reduction (e.g., with LiAlH₄) Methyl ≈ EthylThe reactivity in reductions with powerful hydride reagents like LiAlH₄ is generally very high for both esters. While minor differences might exist due to sterics, they are not expected to be significant in most synthetic applications.
Diels-Alder Reaction (Furan as Diene) Methyl ≈ EthylThe reactivity of the furan ring as a diene is primarily influenced by the electronic nature of the ester group. The electronic difference between a methyl and an ethyl ester is minimal, and therefore, their dienophilic reactivity is expected to be very similar.

Experimental Protocols

Detailed methodologies for the synthesis of both esters and representative reactions are provided below.

Synthesis of this compound and Ethyl 5-methylfuran-2-carboxylate

The most common method for the synthesis of these esters is the Fischer esterification of 5-methylfuran-2-carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Synthesis cluster_methyl Methyl Ester Synthesis cluster_ethyl Ethyl Ester Synthesis M_acid 5-Methylfuran-2-carboxylic Acid M_product This compound M_acid->M_product M_methanol Methanol (excess) M_methanol->M_product M_catalyst H₂SO₄ (catalyst) M_catalyst->M_product E_acid 5-Methylfuran-2-carboxylic Acid E_product Ethyl 5-methylfuran-2-carboxylate E_acid->E_product E_ethanol Ethanol (excess) E_ethanol->E_product E_catalyst H₂SO₄ (catalyst) E_catalyst->E_product

Fischer Esterification of 5-methylfuran-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-methylfuran-2-carboxylate

  • Materials: 5-methylfuran-2-carboxylic acid, absolute ethanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, diethyl ether.

  • Procedure:

    • To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 5-methylfuran-2-carboxylate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound (Adapted from general Fischer Esterification protocols)

  • Materials: 5-methylfuran-2-carboxylic acid, methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, diethyl ether.

  • Procedure:

    • Dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in methanol (10-20 eq).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

    • Work up the residue as described in the protocol for the ethyl ester, using diethyl ether for extraction and washing with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase, concentrate, and purify the product by vacuum distillation or column chromatography.

Hydrolysis of Furan-2-carboxylates

The following is a general procedure for the base-catalyzed hydrolysis of furan-2-carboxylates.

Hydrolysis Ester Furan-2-carboxylate (Methyl or Ethyl) Product 5-Methylfuran-2-carboxylic Acid Ester->Product 1. Base NaOH (aq) Base->Product 2. Heat Heat (Reflux) Heat->Product Acid Acidic Workup (e.g., HCl) Product->Acid 3.

General workflow for the hydrolysis of furan-2-carboxylates.

Experimental Protocol: Hydrolysis of Methyl/Ethyl 5-methylfuran-2-carboxylate

  • Materials: Methyl or Ethyl 5-methylfuran-2-carboxylate, sodium hydroxide, water, 1 M hydrochloric acid, diethyl ether.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a solution of sodium hydroxide (2.0-3.0 eq) in water/methanol or water/ethanol.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

    • The precipitated 5-methylfuran-2-carboxylic acid can be collected by filtration or extracted with an organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Reduction of Furan-2-carboxylates

A general procedure for the reduction of furan-2-carboxylates to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Methyl/Ethyl 5-methylfuran-2-carboxylate

  • Materials: Methyl or Ethyl 5-methylfuran-2-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, 10% sulfuric acid.

  • Procedure:

    • To a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the ester (1.0 eq) in the same solvent dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (5-methylfuran-2-yl)methanol.

Diels-Alder Reaction

Furan and its derivatives can act as dienes in Diels-Alder reactions. The electron-withdrawing nature of the carboxylate group at the 2-position deactivates the furan ring for this reaction. However, the 5-methyl group is electron-donating, which partially mitigates this effect.

DielsAlder Diene Furan-2-carboxylate Adduct Diels-Alder Adduct Diene->Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct Heat Heat Heat->Adduct

General scheme of the Diels-Alder reaction of a furan derivative.

Experimental Protocol: Representative Diels-Alder Reaction

  • Materials: Methyl or Ethyl 5-methylfuran-2-carboxylate, maleic anhydride, toluene or xylene.

  • Procedure:

    • Dissolve the furan carboxylate (1.0 eq) and maleic anhydride (1.0-1.2 eq) in a high-boiling solvent such as toluene or xylene.

    • Heat the reaction mixture at reflux for several hours to days, monitoring the formation of the adduct by TLC or NMR.

    • Upon completion or equilibrium, cool the reaction mixture.

    • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Conclusion

References

A Comparative Analysis of the Biological Activities of Alkyl Furan-2-Carboxylates and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl furan-2-carboxylates and their derivatives, particularly furan-2-carboxamides, have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their antifungal, antibacterial, and cytotoxic properties, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also presented to facilitate reproducible research in this promising area of drug discovery.

Quantitative Comparison of Biological Activities

The biological efficacy of furan-2-carboxylate derivatives is often quantified by their half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize the reported activities of various derivatives against different cell lines and microbial strains.

Anticancer Activity

Furan-2-carboxylate derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Cytotoxicity of Furan-2-Carboxylate Derivatives against Various Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate HeLa 62.37 µg/mL [1]
Methyl-5-(hydroxymethyl)-2-furan carboxylate HepG2 >512 µg/mL [1]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate HeLa 62.37 µg/mL [1]
Furan-based derivative 4c A549, HT-29 21.4, 12.1 [2]
Furan-based derivative 7b A549, HT-29 6.66, 8.51 [2]
Furan-based derivative 7c A549, HT-29 12.1, 9.06 [2]
N-(p-tolylcarbamothioyl)furan-2-carboxamide HepG2, Huh-7, MCF-7 33.29% viability at 20 µg/mL [3]

| Furan derivative 6 | HT-29 | 22.39 |[4] |

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Antifungal Activity

Several furan-2-carboxamide derivatives have exhibited potent activity against various fungal pathogens, particularly Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for antifungal efficacy.

Table 2: Antifungal Activity of Furan-2-Carboxamide Derivatives

Compound Fungal Strain MIC (mg/mL) Reference
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) C. glabrata 0.062–0.125 [5]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) C. parapsilosis 0.125–0.250 [5]
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenylethyl)furan-2-carboxamide (5) Various Candida strains 0.125 - 1 [5]
Carbamothioyl-furan-2-carboxamide derivatives (4a-f) Various fungal strains 120.7–190 µg/mL [3]

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL |[6] |

Antibacterial Activity

The antibacterial potential of alkyl furan-2-carboxylates and their amides has been demonstrated against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Furan-2-Carboxylate Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate S. aureus, B. cereus 500 [1]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate Photogenic bacteria 250 [1]
Carbamothioyl-furan-2-carboxamide derivative (4f) S. aureus, E. coli, P. aeruginosa 230-295 [3]
3-Aryl-3-(furan-2-yl)propanoic acid derivatives S. aureus 128 [6]

| Furan-2-carboxamide carbohydrazide (4b) | P. aeruginosa | 58% biofilm inhibition | |

Signaling Pathways and Mechanisms of Action

The biological activities of furan-2-carboxylate derivatives are attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several furan-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] By blocking the VEGFR-2 signaling cascade, these compounds can effectively suppress tumor-induced angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Furan-2-carboxylate Furan-2-carboxylate Furan-2-carboxylate->VEGFR-2 Inhibits PLCγ PLCγ P->PLCγ Activates PIP2 PIP2 PLCγ->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by furan-2-carboxylate derivatives.

Antibacterial Activity: Quorum Sensing Inhibition

Furan-2-carboxamides, which are structurally similar to furanones, have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in pathogens like Pseudomonas aeruginosa. A key target in this pathway is the LasR protein, a transcriptional regulator. By antagonizing LasR, these compounds can disrupt bacterial communication and attenuate their pathogenicity.

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI 3O-C12-HSL Autoinducer (3O-C12-HSL) LasI->3O-C12-HSL Synthesizes LasR LasR 3O-C12-HSL->LasR Binds & Activates Virulence_Genes Virulence Genes LasR->Virulence_Genes Activates Transcription Furan-2-carboxamide Furan-2-carboxamide Furan-2-carboxamide->LasR Competitively Inhibits Biofilm_Formation Biofilm_Formation Virulence_Genes->Biofilm_Formation Virulence_Factors Virulence_Factors Virulence_Genes->Virulence_Factors Broth_Microdilution_Workflow A Prepare microbial inoculum (0.5 McFarland standard) C Inoculate wells with microbial suspension A->C B Serially dilute furan-2-carboxylate in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually inspect for growth and determine MIC D->E MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with furan-2-carboxylate at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm and calculate IC50 E->F

References

Unveiling the Structure of Methyl 5-methylfuran-2-carboxylate through Mass Spectrometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural validation of chemical compounds is paramount. This guide provides a comparative analysis of the mass spectrometric fragmentation of Methyl 5-methylfuran-2-carboxylate against its structural analog, Methyl 2-furoate, supported by experimental data and detailed protocols.

Structural Elucidation by Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. In this guide, we compare the expected fragmentation of this compound with the experimentally determined fragmentation of Methyl 2-furoate to validate its structure.

Table 1: Comparison of Key Mass Spectrometry Data

FeatureThis compoundMethyl 2-furoate
Chemical Structure this compoundMethyl 2-furoate
Molecular Formula C₇H₈O₃C₆H₆O₃[1]
Molecular Weight 140.14 g/mol 126.11 g/mol [1]
Molecular Ion (M⁺) m/z 140m/z 126[1]
Key Fragment 1 m/z 109 (M - OCH₃)⁺m/z 95 (M - OCH₃)⁺[1]
Key Fragment 2 m/z 81 (M - COOCH₃)⁺m/z 67 (M - COOCH₃)⁺
Base Peak Expected to be m/z 109 or m/z 81m/z 95[1]

The primary fragmentation pathway for both esters involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the additional methyl group in this compound results in a 14-unit mass shift for the molecular ion and corresponding fragments compared to Methyl 2-furoate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical protocol for the analysis of this compound and similar volatile compounds.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for esters and furan-containing compounds.

  • Compare the obtained spectrum with library spectra for confirmation, if available.

Visualizing the Fragmentation Pathway

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both this compound and Methyl 2-furoate.

Methyl_5-methylfuran-2-carboxylate_Fragmentation M This compound (M) m/z = 140 F1 [M - OCH3]+ m/z = 109 M->F1 - OCH3 F2 [M - COOCH3]+ m/z = 81 M->F2 - COOCH3 Methyl_2-furoate_Fragmentation M Methyl 2-furoate (M) m/z = 126 F1 [M - OCH3]+ m/z = 95 M->F1 - OCH3 F2 [M - COOCH3]+ m/z = 67 M->F2 - COOCH3

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control and safety assessment for furan derivatives, a class of heterocyclic compounds with significant applications in the pharmaceutical and chemical industries. The choice of analytical methodology is paramount for obtaining reliable and precise results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of furan derivatives, supported by experimental data.

At a Glance: Key Differences Between HPLC and GC-MS for Furan Derivative Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of analytes between a gaseous mobile phase and a stationary phase, with mass-based detection.
Analyte Suitability Ideal for non-volatile, thermally labile, and polar furan derivatives.[1][2]Best suited for volatile and semi-volatile furan derivatives that are thermally stable.[3][4]
Sample Preparation Typically involves dissolution in a suitable solvent, filtration, and direct injection.[5]Often requires more complex sample preparation such as headspace sampling or solid-phase microextraction (SPME) to isolate volatile analytes.[3][6]
Sensitivity Good sensitivity, often in the µg/mL to ng/mL range.[7][8]Excellent sensitivity, capable of detecting trace levels in the ng/g to pg/mL range.[6][7]
Identification Primarily based on retention time compared to a reference standard. Diode-array detection (DAD) can provide UV-Vis spectra for peak purity assessment.[5]Provides definitive identification through mass spectral fragmentation patterns, which can be compared against libraries for confirmation.[9]
Common Applications Purity of non-volatile furan-containing active pharmaceutical ingredients (APIs), stability-indicating assays, analysis of polar derivatives like furoic acid.[10][11]Analysis of residual solvents, volatile impurities, and thermally stable, low molecular weight furan derivatives in raw materials and final products.[3][12]

Quantitative Performance Data

The selection of an analytical technique is often guided by its quantitative performance. The following table summarizes typical validation data for HPLC and GC-MS methods for the analysis of various furan derivatives.

ParameterHPLC Method (for Furan Derivatives)GC-MS Method (for Furan Derivatives)
Limit of Detection (LOD) 0.002 - 0.76 µg/mL[7][8]0.001 - 0.225 ng/g[7]
Limit of Quantification (LOQ) 0.01 - 2.55 µg/mL[7][8]0.003 - 0.675 ng/g[7][13]
Linearity (Correlation Coefficient, r²) >0.998[5]>0.995[7]
Precision (RSD%) Intra- and Inter-day: ≤ 4.5%[7]Intra-day: 1 - 16%, Inter-day: 4 - 20%[13]
Recovery ≥ 89.9%[5][7]76 - 117%[7][13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of analytical methods. Below are representative methodologies for the purity assessment of furan derivatives using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of non-volatile or thermally sensitive furan derivatives.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol or acetonitrile (B).[5]

  • Gradient Program: A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute more hydrophobic compounds.

  • Flow Rate: 0.5 - 1.0 mL/min.[5][7]

  • Column Temperature: 25-30 °C.[5]

  • Detection: UV detection at the wavelength of maximum absorbance for the furan derivative of interest (e.g., 217 nm for furfuryl alcohol).[5]

  • Injection Volume: 2 - 10 µL.[5]

Sample Preparation:

  • Accurately weigh the furan derivative sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile and semi-volatile furan derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with a headspace or SPME autosampler.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 250 - 280 °C.[6]

  • Oven Temperature Program: An initial hold at a low temperature (e.g., 35°C) followed by a temperature ramp to a final temperature (e.g., 250°C) to elute a range of volatile compounds.[3]

  • MS Detector: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Full scan for identification of unknown impurities or Selected Ion Monitoring (SIM) for enhanced sensitivity of target analytes.[3]

Sample Preparation (Headspace-SPME):

  • Weigh an appropriate amount of the sample into a headspace vial.[3]

  • Add a saturated sodium chloride solution to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.[3]

  • Spike with an internal standard (e.g., deuterated furan) for improved quantitation.[3]

  • Seal the vial and incubate at a specific temperature (e.g., 35°C) for a defined period to allow for equilibration of the volatiles in the headspace.[6]

  • Expose an SPME fiber to the headspace to adsorb the analytes.

  • Desorb the analytes from the fiber in the hot GC inlet.

Decision-Making Workflow

Choosing the appropriate technique depends on the specific characteristics of the furan derivative and the analytical requirements. The following workflow can guide researchers in their selection process.

MethodSelection start Start: Purity Assessment of Furan Derivative volatility Is the furan derivative volatile and thermally stable? start->volatility gcms GC-MS is the preferred method. Provides high sensitivity and definitive identification. volatility->gcms Yes hplc HPLC is the preferred method. Suitable for non-volatile and thermally labile compounds. volatility->hplc No trace_analysis Is trace-level sensitivity (ng/g or lower) required? gcms->trace_analysis Consider further... unknown_id Is definitive identification of unknown impurities required? hplc->unknown_id Consider further... gcms_sensitivity GC-MS offers superior sensitivity for volatile impurities. trace_analysis->gcms_sensitivity Yes hplc_sufficient HPLC provides sufficient sensitivity for most purity assays. trace_analysis->hplc_sufficient No gcms_id GC-MS provides mass spectral data for structural elucidation and library matching. unknown_id->gcms_id Yes hplc_dad HPLC-DAD can provide UV spectra for preliminary identification and peak purity. unknown_id->hplc_dad No

Choosing between HPLC and GC-MS for furan analysis.

Conclusion

Both HPLC and GC-MS are powerful and versatile techniques for the purity assessment of furan derivatives. The choice between them is not a matter of one being universally superior, but rather which is more fit-for-purpose based on the physicochemical properties of the analyte and the specific goals of the analysis.

  • GC-MS excels in the analysis of volatile and semi-volatile furan derivatives , offering unparalleled sensitivity and definitive compound identification through mass spectrometry. It is the method of choice for detecting trace-level volatile impurities and for the comprehensive characterization of raw materials and intermediates where such impurities are a concern.[14]

  • HPLC is the workhorse for the purity determination of non-volatile and thermally labile furan derivatives , which are common in pharmaceutical development.[10] Its robustness, ease of sample preparation, and suitability for a wide range of polar compounds make it ideal for routine quality control, stability studies, and the analysis of final drug substances.

For a comprehensive purity profile, especially during drug development, a combination of both techniques may be necessary to characterize both volatile and non-volatile impurities effectively. Researchers should carefully consider the properties of their furan derivatives and the specific analytical questions they need to answer to select the most appropriate and efficient method.

References

A Researcher's Guide to the Quality and Performance of Methyl 5-methylfuran-2-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity and performance of chemical reagents are paramount. This guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for Methyl 5-methylfuran-2-carboxylate and compares its profile with key alternatives, supported by available experimental data. This objective comparison is intended to aid in the selection of the most suitable compound for specific research applications, particularly in the fields of medicinal chemistry and materials science.

Interpreting the Certificate of Analysis for this compound

A Certificate of Analysis is a crucial document that details the quality and purity of a chemical batch. While a complete, batch-specific CoA is provided by the supplier, a typical analysis for this compound would include the following parameters:

Table 1: Typical Certificate of Analysis for this compound

ParameterTypical SpecificationMethodPurpose
Identification
AppearanceColorless to pale yellow liquidVisualConfirms the physical state and absence of gross contamination.
Identity (¹H NMR, ¹³C NMR)Conforms to structureNMR SpectroscopyConfirms the molecular structure of the compound.
Identity (IR)Conforms to structureInfrared SpectroscopyProvides information about the functional groups present.
Purity
Assay (by GC)≥ 97.0%Gas ChromatographyQuantifies the percentage of the desired compound in the sample.
Water Content≤ 0.5%Karl Fischer TitrationDetermines the amount of water, which can affect reactivity and stability.
Residual SolventsVaries by synthesisHeadspace GCIdentifies and quantifies any solvents remaining from the manufacturing process.
Physical Properties
Molecular FormulaC₇H₈O₃-
Molecular Weight140.14 g/mol -
StorageSealed in dry, room temperature-Recommended conditions to maintain product integrity.

It is important for researchers to scrutinize the batch-specific results on their CoA. A higher purity percentage, for instance, indicates fewer impurities that could potentially interfere with experimental outcomes. The identification tests provide confidence in the structural integrity of the molecule.

Comparison with Alternative Furan Derivatives

In drug discovery and development, structurally similar molecules can serve as alternatives or lead to different biological activities. Here, we compare this compound with three key furan derivatives: 5-Methylfuran-2-carboxylic acid, Methyl 5-(hydroxymethyl)furoate, and Methyl 5-formylfuran-2-carboxylate.

Table 2: Comparative Profile of Furan Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Differences and Potential Applications
This compound C₇H₈O₃140.14A stable ester, often used as a building block in organic synthesis.
5-Methylfuran-2-carboxylic acid [1][2][3]C₆H₆O₃126.11The carboxylic acid analog, allowing for different coupling reactions (e.g., amide bond formation). It is widely used in biochemical experiments and drug synthesis research.[3]
Methyl 5-(hydroxymethyl)furoate [4][5][6]C₇H₈O₄156.14Contains a hydroxyl group, offering a site for further functionalization or to act as a hydrogen bond donor in biological interactions.
Methyl 5-formylfuran-2-carboxylate [7][8][9]C₇H₆O₄154.12Features an aldehyde group, a versatile functional group for various chemical transformations. It is used in the synthesis of pharmaceuticals and agrochemicals.[7]

Experimental Performance Data: A Focus on Biological Activity

The choice of a furan derivative in drug development often depends on its biological activity. While direct comparative studies for all four compounds are limited, we can draw insights from existing research on furan derivatives.

Cytotoxicity and Anticancer Activity

Research has shown that furan derivatives can exhibit significant anticancer properties. A study on Methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives demonstrated their cytotoxic effects against various cancer cell lines.[10][11] For instance, one of its amine derivatives showed potent activity against the HeLa cell line with an IC₅₀ of 62.37 µg/mL.[10][11] The parent compound, Methyl 5-(hydroxymethyl)-2-furan carboxylate, exhibited the strongest cytotoxicity against HeLa and HepG2 cells with IC₅₀ values of 64.00 and 102.53 μg mL⁻¹, respectively, while showing moderate cytotoxicity towards normal cells.[12] This suggests a degree of selective cytotoxicity, a desirable trait in anticancer drug candidates.

Antibacterial Activity

The furan scaffold is a core component of several antibacterial agents.[13] The nitro group in compounds like nitrofurantoin, for example, is crucial for its antibacterial action.[13] Structure-activity relationship (SAR) studies on furan derivatives indicate that substitutions at the 2- and 5-positions are critical for their biological activity.[13]

A study on Methyl 5-(hydroxymethyl)-2-furan carboxylate found that it possessed high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) of 500.00 µg/mL.[10] The same study noted that derivatives of this compound sometimes lost this activity, highlighting the importance of the specific functional groups for antibacterial efficacy.[10] Another report mentioned that this compound, isolated from Streptomyces sp., showed interesting antibacterial activity with an MIC of 1.00 µg/mL against Staphylococcus aureus ATCC25923.[10]

While specific antibacterial data for this compound is not as readily available in comparative studies, the general understanding of furan derivatives suggests that the nature and position of substituents on the furan ring play a critical role in determining their antibacterial spectrum and potency.[14][15]

Experimental Protocols

To ensure the reproducibility of results, detailed experimental protocols are essential. Below are standard methodologies for key analyses.

Purity Determination by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The peak area of the main component is compared to the total area of all peaks to calculate the percentage purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the observed signals are analyzed to confirm that they are consistent with the expected structure of the molecule.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: HeLa (cervical cancer), HepG2 (liver cancer), and a normal cell line (e.g., Vero).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The cells are treated with the different concentrations of the compound and incubated for a specified period (e.g., 48 hours).

    • After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

    • The resulting formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow and Decision Making

The process of selecting the right compound involves a logical workflow, from initial quality assessment to comparative performance evaluation.

CoA_Interpretation_and_Comparison cluster_CoA Certificate of Analysis Interpretation cluster_Comparison Alternative Compound Comparison CoA Receive Certificate of Analysis ReviewID Review Identification Data (NMR, IR, Appearance) CoA->ReviewID ReviewPurity Review Purity Data (Assay, Water, Solvents) CoA->ReviewPurity AssessQuality Assess Overall Quality and Purity ReviewID->AssessQuality ReviewPurity->AssessQuality IdentifyAlts Identify Structural Alternatives (e.g., -COOH, -CH2OH, -CHO) AssessQuality->IdentifyAlts Compound Meets Quality Standards Reject Reject Batch AssessQuality->Reject Compound Fails Quality Standards CompareProps Compare Physicochemical Properties (MW, Functional Groups) IdentifyAlts->CompareProps EvaluateData Evaluate Experimental Performance Data (e.g., Cytotoxicity, Antibacterial Activity) CompareProps->EvaluateData SelectCompound Select Optimal Compound for Application EvaluateData->SelectCompound

Caption: Workflow for CoA interpretation and alternative compound selection.

References

A Comparative Guide to the Synthesis of Substituted Furan-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted furan-2-carboxylates are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes, offering a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to substituted furan-2-carboxylates, including classical methods like the Paal-Knorr and Feist-Benary syntheses, as well as modern approaches such as tandem reactions, oxidative cyclizations, and sustainable methods from biomass.

Synthetic RouteSubstrate(s)ProductCatalyst/ReagentConditionsTimeYield (%)Reference(s)
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundSubstituted FuranAcid (e.g., p-TsOH, H₂SO₄)Toluene, Reflux2-24 h70-95[1][2]
Microwave-Assisted Paal-Knorr 1,4-DiketoneMethoxycarbonyl FuranAcetic AcidMicrowave, 120-150 °C2-10 min65-89[3]
Feist-Benary Synthesis α-Halo ketone, β-Dicarbonyl compoundEthyl 2-methyl-5-phenylfuran-3-carboxylatePyridineEthanol, Reflux4 h60-80[1]
Synthesis from Biomass Furan-2-carboxylic acid, CO₂Furan-2,5-dicarboxylic acidLDATHF, -78 °C-73[4]
Synthesis from Biomass FructoseFuran-2,5-dicarboxylic acidPd/CC, K₂CO₃, O₂Water, 140 °C39 h64[5]
Tandem Reaction Dimethylsulfonium acylmethylide, Dialkyl acetylenedicarboxylateDialkyl furan-3,4-dicarboxylates-DMSO, 80 °C4 hModerate to Good[6]
Tandem Reaction Diacyl stabilized sulfonium ylide, Ethyl propynoateDiethyl 5-methylfuran-2,4-dicarboxylate-DMSO, 160 °C (Microwave)15 min48[6]
Oxidative Cyclization 2-Formylphenylacetylene, FormyldiazoacetateAldehyde-containing furanCo(II) complex--up to 96[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product start_dk 1,4-Dicarbonyl Compound enol Enol Intermediate start_dk->enol Acid Catalyst (e.g., p-TsOH) hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Attack product Substituted Furan-2-carboxylate hemiacetal->product Dehydration

Paal-Knorr Synthesis Workflow

Feist_Benary_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product start_hk α-Halo Ketone intermediate Alkylated Intermediate start_hk->intermediate start_dc β-Dicarbonyl Compound enolate Enolate start_dc->enolate Base (e.g., Pyridine) enolate->intermediate + α-Halo Ketone cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Furan-2-carboxylate cyclization->product Dehydration Biomass_Synthesis cluster_start Biomass-Derived Starting Material cluster_process Conversion cluster_product Product start_biomass Fructose or Furan-2-carboxylic acid dehydration Dehydration/ Carboxylation start_biomass->dehydration Catalyst (e.g., Pd/CC or LDA) product Furan-2,5-dicarboxylic acid dehydration->product Tandem_Reaction cluster_start Starting Materials cluster_process Tandem Reaction cluster_product Product start_ylide Sulfur Ylide michael Michael Addition start_ylide->michael start_alkyne Alkyne start_alkyne->michael cyclization Intramolecular Cyclization michael->cyclization product Polysubstituted Furan-2-carboxylate cyclization->product

References

Safety Operating Guide

Proper Disposal of Methyl 5-methylfuran-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Methyl 5-methylfuran-2-carboxylate are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, based on its known hazards and established best practices for similar chemical compounds.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

Hazard StatementDescriptionPrecautionary Statement
H315Causes skin irritationP264: Wash skin thoroughly after handling.[4]
H319Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.[4]
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Designate a specific, compatible, and clearly labeled waste container for "this compound and related waste."

  • The container should be made of a material that is non-reactive with the chemical.

  • Keep this waste stream separate from other chemical wastes, such as aqueous waste, solid waste, and other organic solvents, to prevent accidental reactions.

2. Spill Management:

  • In the event of a small spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated during and after the cleanup.

3. Container Management:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.

  • Properly complete all required waste disposal forms, providing as much information as possible about the waste composition.

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After decontamination, remove or deface the original label and dispose of the container as recommended by your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Contain with inert absorbent. Collect in labeled hazardous waste container. is_spill->spill_cleanup Yes collect_waste Collect in a dedicated, labeled, and compatible hazardous waste container. is_spill->collect_waste No store_waste Store container in a well-ventilated, cool, and designated area. spill_cleanup->store_waste collect_waste->store_waste contact_ehs Arrange for disposal through EHS or a licensed contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 5-methylfuran-2-carboxylate (CAS No. 2527-96-0). Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

To mitigate these risks, the following personal protective equipment is mandatory.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatUse in a certified chemical fume hood
Chemical Reactions/Handling Chemical safety goggles and face shieldNitrile or butyl rubber glovesLaboratory coatUse in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a calibrated eyewash station and safety shower are readily accessible.
  • Verify the proper functioning of the chemical fume hood.
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Conduct all operations involving this compound within a certified chemical fume hood.
  • Avoid inhalation of vapors or mists.[1]
  • Prevent contact with skin and eyes.[1]
  • Use non-sparking tools and equipment.
  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
  • Keep away from heat, sparks, and open flames.
  • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
  • Do not dispose of down the drain.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Verify Safety Equipment Verify Safety Equipment Don PPE Don PPE Verify Safety Equipment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Quench Reaction Quench Reaction Work-up/Purification->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste End End Dispose of Waste->End

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.